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  • Product: 2-(3-Chloro-2-fluorophenoxy)acetic acid
  • CAS: 447-49-4

Core Science & Biosynthesis

Foundational

2-(3-Chloro-2-fluorophenoxy)acetic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-Chloro-2-fluorophenoxy)acetic acid Foreword This technical guide provides a comprehensive overview of 2-(3-Chloro-2-fluorophenoxy)acetic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-Chloro-2-fluorophenoxy)acetic acid

Foreword

This technical guide provides a comprehensive overview of 2-(3-Chloro-2-fluorophenoxy)acetic acid, a significant molecule within the class of phenoxyacetic acids. As a senior application scientist, the goal of this document is to move beyond a simple recitation of data. Instead, this guide offers an integrated perspective, connecting the compound's structural features to its physical properties, chemical reactivity, and practical applications. The methodologies described herein are presented not merely as steps to be followed, but as logical processes rooted in fundamental chemical principles. This document is intended for researchers, chemists, and drug development professionals who require a deep and functional understanding of this compound for applications ranging from synthetic chemistry to agrochemical and pharmaceutical research.

Molecular Identity and Structural Framework

2-(3-Chloro-2-fluorophenoxy)acetic acid is an aromatic carboxylic acid characterized by a phenoxyacetic acid core. The strategic placement of both a chlorine and a fluorine atom on the phenyl ring is a key structural feature. This dual halogenation pattern is not arbitrary; it is designed to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn dictates its biological activity and chemical behavior. The fluorine at position 2 and chlorine at position 3 create a specific electronic environment that influences the acidity of the carboxylic group and the reactivity of the aromatic ring.[1]

A clear understanding of its structural identifiers is foundational for any scientific investigation.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-(3-Chloro-2-fluorophenoxy)acetic acid[1]
CAS Number 447-49-4[2][3]
Molecular Formula C₈H₆ClFO₃[1][2]
Molecular Weight 204.58 g/mol [1][2]
InChI Key LBGHWXGWKTZILK-UHFFFAOYSA-N[1]

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"]; Cl1 [label="Cl"]; F1 [label="F"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="1.74,1!"]; C7 [pos="2.61,0.5!"]; H2 [pos="2.61,-0.1!"]; H3 [pos="3.1,1!"]; C8 [pos="3.3,0!"]; O2 [pos="4.1,0.5!"]; O3 [pos="3.3,-0.8!"]; H1 [pos="4.0,-1.2!"]; F1 [pos="-1.74,1!"]; Cl1 [pos="-1.74,-1!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; C2 -- F1; C3 -- Cl1; O1 -- C7; C7 -- C8; C7 -- H2; C7 -- H3; C8 -- O2; C8 -- O3; O3 -- H1;

// Double bonds subgraph { rank=same; C1 -- C6 [style=dotted, arrowhead=none, color="#202124"]; C2 -- C3 [style=dotted, arrowhead=none, color="#202124"]; C4 -- C5 [style=dotted, arrowhead=none, color="#202124"]; } }

Caption: 2D structure of 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Physicochemical Characteristics

The physical properties of a compound are direct manifestations of its molecular structure and intermolecular forces. For 2-(3-Chloro-2-fluorophenoxy)acetic acid, its crystalline solid state at room temperature is indicative of strong intermolecular interactions, primarily hydrogen bonding via the carboxylic acid moiety and dipole-dipole interactions from the halogenated ring.

Table 2: Physical Properties

PropertyValue/DescriptionRationale & Implications
Appearance White to pale-yellow powder or crystalline solid.[1]The color suggests a relatively pure compound, free from chromophoric impurities. The crystalline nature points to an ordered molecular packing in the solid state.
Melting Point Varies based on purity, but typically above room temperature.[1]A sharp melting point is a key indicator of high purity. The value is influenced by the crystal lattice energy, which is significant due to hydrogen bonding and dipole interactions.
Solubility Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Insoluble in water.[4]Its solubility in polar organic solvents is expected due to the carboxylic acid group. Poor water solubility is a consequence of the hydrophobic, halogenated aromatic ring dominating the molecule's overall polarity. This property is critical for selecting appropriate solvent systems for reactions, purification, and analytical testing.
Stability Stable under normal laboratory conditions.[1] Sensitive to strong bases or acids.[1]The ether linkage and aromatic ring are generally robust. However, the carboxylic acid functionality makes it reactive towards strong bases (deprotonation) and strong acids (potential for esterification catalysis or degradation under harsh conditions).

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid is achieved via the Williamson ether synthesis. This choice is predicated on the availability of the starting materials and the reliability of the Sₙ2 reaction mechanism involved.

The foundational building block is 3-chloro-2-fluorophenol.[1][5] This precursor's phenolic proton is sufficiently acidic to be deprotonated by a suitable base, forming a potent nucleophile (a phenoxide). This phenoxide then attacks an electrophilic chloroacetic acid derivative, displacing the chloride leaving group to form the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 2-(3-Chloro-2-fluorophenoxy)acetic acid from 3-chloro-2-fluorophenol.

Materials:

  • 3-Chloro-2-fluorophenol (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: To a round-bottom flask charged with anhydrous acetone, add 3-chloro-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq). The use of a weak base like K₂CO₃ is deliberate; it is strong enough to deprotonate the phenol without promoting side reactions with the ester.

  • Nucleophilic Attack: Add ethyl chloroacetate (1.1 eq) to the stirring suspension. The slight excess of the electrophile ensures complete consumption of the valuable phenol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. Reflux conditions provide the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.[1]

  • Workup (Quench and Extraction): Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl byproduct) and concentrate the filtrate under reduced pressure to remove the acetone.

  • Hydrolysis: The resulting crude product is the ethyl ester intermediate. To obtain the final carboxylic acid, this ester must be hydrolyzed.[1] Dissolve the crude ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (2-3 eq). Stir at room temperature or gently heat until the hydrolysis is complete (as monitored by TLC).

  • Acidification and Isolation: Cool the mixture in an ice bath and acidify with 2M HCl until the pH is ~2. The desired carboxylic acid, being insoluble in acidic water, will precipitate out.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Chloro-2-fluorophenoxy)acetic acid.

synthesis_workflow start Start: 3-Chloro-2-fluorophenol + Ethyl Chloroacetate step1 Step 1: Deprotonation (K₂CO₃ in Acetone) start->step1 intermediate1 Intermediate: Potassium 3-chloro-2-fluorophenoxide (Nucleophile) step1->intermediate1 step2 Step 2: Sₙ2 Reaction (Reflux) intermediate1->step2 Attacks Ethyl Chloroacetate intermediate2 Intermediate: Ethyl 2-(3-chloro-2-fluorophenoxy)acetate step2->intermediate2 step3 Step 3: Saponification (NaOH, aq.) intermediate2->step3 intermediate3 Intermediate: Sodium 2-(3-chloro-2-fluorophenoxy)acetate step3->intermediate3 step4 Step 4: Acidification (HCl, aq.) intermediate3->step4 end_product Final Product: 2-(3-Chloro-2-fluorophenoxy)acetic acid step4->end_product

Caption: Williamson ether synthesis workflow for the target compound.

Chemical Reactivity and Analytical Profile

The reactivity of 2-(3-Chloro-2-fluorophenoxy)acetic acid is dominated by its carboxylic acid functional group, with secondary reactivity associated with the halogenated aromatic ring.

  • Esterification: The carboxylic acid readily undergoes Fischer esterification with alcohols under acidic catalysis to form the corresponding esters. These esters can serve as important intermediates in further synthetic transformations.[1]

  • Nucleophilic Substitution: The chloro group on the aromatic ring can potentially undergo nucleophilic substitution, although this typically requires harsh conditions or specific catalysts due to the deactivating effect of the other ring substituents.[1]

  • Decarboxylation: While stable under normal conditions, heating the compound to high temperatures, especially in the presence of a catalyst, could induce decarboxylation.[1]

Anticipated Spectroscopic Data

While specific experimental spectra are not publicly cataloged, a robust prediction of the key signals can be made based on the compound's structure. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Table 3: Predicted Spectroscopic Signatures

TechniqueExpected ObservationsRationale
¹H NMR ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (COOH). • ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. • ~4.7 ppm (singlet, 2H): Methylene protons (O-CH₂-COOH).The acidic proton is characteristically downfield and often exchanges with trace water, leading to broadening. The aromatic region will show complex splitting due to H-H and H-F coupling. The methylene protons are a sharp singlet adjacent to the ether oxygen.
¹³C NMR ~170-175 ppm: Carbonyl carbon (C=O). • ~110-155 ppm: Aromatic carbons (complex pattern due to C-F and C-Cl effects). • ~65-70 ppm: Methylene carbon (O-CH₂).The carbonyl carbon is significantly deshielded. The aromatic carbons attached to fluorine and chlorine will show characteristic splitting and shifts. The methylene carbon is in a typical range for an ether-linked sp³ carbon.
FTIR (ATR) ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid. • ~1700-1730 cm⁻¹ (strong, sharp): C=O stretch of the carbonyl group. • ~1200-1300 cm⁻¹: C-O stretch of the ether and acid. • ~1000-1100 cm⁻¹: C-F stretch. • ~700-800 cm⁻¹: C-Cl stretch.These are hallmark absorption bands for the key functional groups present. The broadness of the O-H stretch is due to hydrogen bonding. The C=O stretch is typically the most intense peak in the spectrum.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC), particularly on a C18 reverse-phase column, is the method of choice for assessing the purity of 2-(3-Chloro-2-fluorophenoxy)acetic acid.[6] An ion-suppression mobile phase (e.g., water/acetonitrile with a small amount of formic or acetic acid) is used to protonate the carboxylic acid, ensuring a sharp, well-defined peak shape and reproducible retention times.[6]

Applications in Research and Development

The primary application for phenoxyacetic acids, including this compound, is in the agrochemical sector as herbicides or plant growth regulators.[1]

  • Mechanism of Action (Herbicide): 2-(3-Chloro-2-fluorophenoxy)acetic acid functions as an auxin mimic. Auxins are a class of plant hormones that control cell growth and division. When introduced into a susceptible plant, the compound mimics natural auxins, leading to uncontrolled, disorganized growth that ultimately proves fatal to the plant.[1] The specific halogenation pattern on the aromatic ring is crucial for its selective interaction with plant auxin receptors and its persistence in the environment.[1]

  • Synthetic Intermediate: Beyond its agrochemical use, this molecule is a valuable building block in medicinal chemistry and materials science. The carboxylic acid provides a handle for amide bond formation, while the halogenated aromatic ring can be further functionalized, making it a versatile starting point for the synthesis of more complex target molecules.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. Based on data for structurally related compounds like chloroacetic acids, 2-(3-Chloro-2-fluorophenoxy)acetic acid should be treated as a hazardous substance.[7][8]

  • Hazards: Expected to be harmful if swallowed and cause skin and serious eye irritation.[9] May cause respiratory irritation.[7][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong bases and oxidizing agents.[1][4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(3-Chloro-2-fluorophenoxy)acetic acid is more than a simple chemical entry in a catalog. Its properties are a direct result of deliberate structural design. From its synthesis via a classic Williamson ether reaction to its function as a potent auxin mimic, every aspect of this molecule is governed by the interplay of its phenoxyacetic acid core and its unique halogenation pattern. This guide has aimed to provide the necessary technical data and, more importantly, the scientific rationale to empower researchers to utilize this compound effectively and safely in their endeavors.

References

  • EvitaChem. (n.d.). 2-(3-Chloro-2-fluorophenoxy)acetic acid.
  • Appchem. (n.d.). 2-(3-chloro-2-fluorophenoxy)acetic acid | 447-49-4.
  • ChemicalBook. (2026, January 13). 3-CHLORO-2-FLUOROPHENOL Chemical Properties,Uses,Production.
  • Sigma-Aldrich. (n.d.). 2-(2-Chloro-3-fluorophenyl)acetic acid | 1000523-07-8.
  • Synquest Labs. (n.d.). 3-Chloro-2-fluorophenol Safety Data Sheet.
  • PubChem. (n.d.). 3-Chloro-2-fluorophenol.
  • PubMed. (n.d.). Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides.
  • Thermo Scientific. (n.d.). 3-Chloro-2-fluorophenol, 97%.
  • CAS Common Chemistry. (n.d.). 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]-, N-[(ethenylphenyl)methyl] derivs., hydrochlorides, hydrolyzed.
  • BLDpharm. (n.d.). 447-49-4|2-(3-Chloro-2-fluorophenoxy)acetic acid.
  • Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
  • Australian Government Department of Health. (2015, April 24). Acetic acid, chloro-: Human health tier II assessment.
  • ECHEMI. (2019, July 15). 2-(2-Chloro-3-fluorophenyl)acetic acid SDS.

Sources

Exploratory

Structural Systematics and X-Ray Crystallography of 2-(3-Chloro-2-fluorophenoxy)acetic Acid: A Technical Whitepaper

Executive Summary The rational design of agrochemicals and targeted therapeutics relies heavily on understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their synthetic intermediates. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and targeted therapeutics relies heavily on understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their synthetic intermediates. 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a highly versatile halogenated building block. It is prominently utilized in the synthesis of advanced agricultural fungicides[1] and potent anticancer agents, including the Aurora A kinase inhibitor MK-5108[2].

This whitepaper provides an in-depth crystallographic analysis of 2-(3-Chloro-2-fluorophenoxy)acetic acid. By examining the causality behind its hydrogen-bonding networks and crystal packing motifs, we establish a foundational framework for researchers to optimize formulation stability, predict polymorphic transitions, and enhance bioavailability.

Chemical Context and Pharmaceutical Relevance

Halogenated phenoxyacetic acids are historically significant as auxin mimics in plant biology and agriculture[3]. The substitution pattern on the aromatic ring dictates not only the molecule's biological target affinity but also its solid-state properties.

In 2-(3-Chloro-2-fluorophenoxy)acetic acid, the presence of the highly electronegative fluorine atom at the ortho position and the bulky, polarizable chlorine atom at the meta position creates a unique stereoelectronic environment. These halogens influence the torsion angle of the oxoacetate side chain and drive the formation of specific non-covalent interactions (halogen bonding and C-H···F interactions) in the crystal lattice. Understanding these solid-state arrangements is critical, as polymorphic transitions in halogenated phenoxy-derivatives can cause severe physical instability and agglomeration in suspension concentrate (SC) formulations[1].

Experimental Methodology: Self-Validating SC-XRD Protocol

To accurately determine the crystal structure of 2-(3-Chloro-2-fluorophenoxy)acetic acid, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be employed. The following protocol is designed as a self-validating system, ensuring that each step provides empirical feedback before progression.

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve the compound in a binary solvent system (e.g., acetone/hexane) at 25°C. Allow the solvent to evaporate slowly through a restricted aperture over 5–7 days.

  • Causality: Acetone provides initial solubility, while the slow evaporation of the more volatile solvent drives the system toward supersaturation. A slow growth rate favors the thermodynamically stable polymorph and prevents the inclusion of kinetic defects.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Complete optical extinction upon rotation by 90° validates that the selected crystal is a single domain and free of macroscopic twinning.

Step 2: Cryo-Mounting and Vitrification
  • Procedure: Select a crystal (approx. 0.2×0.2×0.1 mm) and coat it in a perfluoropolyether oil. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K.

  • Causality: The oil protects the crystal from atmospheric moisture and prevents solvent loss. Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and mitigating X-ray-induced radical damage.

  • Validation: The absence of diffuse "ice rings" in the initial 2D diffraction frames confirms the successful vitrification of the cryoprotectant oil.

Step 3: Data Collection and Reduction
  • Procedure: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Apply a multi-scan absorption correction during data reduction.

  • Causality: Absorption correction is strictly necessary to account for the differential absorption of X-rays by the heavier chlorine atom depending on the crystal's orientation.

  • Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the crystal's internal symmetry and data quality. If Rint​>0.08 , the data is rejected, and a new crystal must be mounted.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods and perform a full-matrix least-squares refinement on F2 .

  • Causality: Direct methods statistically estimate the phases of the diffracted waves, allowing for the calculation of the initial electron density map.

  • Validation: A final Goodness-of-Fit (S) approaching 1.0 and a flat residual electron density map (highest peak <0.5 e/ų) validate the completeness and accuracy of the structural model.

SCXRD_Workflow N1 Compound Synthesis & Purity Verification N2 Single Crystal Growth (Thermodynamic Control) N1->N2 N3 Crystal Selection & Cryo-Mounting N2->N3 N4 X-ray Data Collection (Diffractometer) N3->N4 N5 Data Reduction (R-int Validation) N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Anisotropic Refinement (Least-Squares) N6->N7 N8 CIF Generation & Validation N7->N8

SC-XRD Experimental Workflow for Halogenated Phenoxyacetic Acids.

Structural Motifs and Hydrogen Bonding Mechanics

The solid-state architecture of halogenated phenoxyacetic acids is governed by highly conserved structural systematics[4].

The Carboxylic Acid Dimer

In the absence of strong basic counterions (which would otherwise form layered salt structures[5]), 2-(3-Chloro-2-fluorophenoxy)acetic acid is expected to crystallize as a hydrogen-bonded cyclic dimer. The carboxylic acid moieties act simultaneously as hydrogen bond donors and acceptors. This bidirectional O-H···O interaction forms a robust, centrosymmetric eight-membered ring, classified crystallographically as an R22​(8) graph set motif [4].

Conformational Geometry

The oxoacetate side chain typically adopts an antiperiplanar conformation relative to the aromatic ring, with a defining torsion angle (C—O—C—C) approaching 176∘−180∘ [5]. In 2-(3-Chloro-2-fluorophenoxy)acetic acid, the steric bulk of the meta-chlorine atom forces the molecules to offset slightly during 2D layer formation, preventing perfect π−π stacking but promoting stabilizing C-Cl··· π interactions. Hirshfeld surface analyses of similar fluorinated phenoxyacetic acids confirm that H···H, O···H, and F···H contacts dominate the 3D energy framework[6].

HBonding M1 Monomer A (Carboxylic Acid) D1 O-H···O Hydrogen Bond (Acceptor/Donor) M1->D1 M2 Monomer B (Carboxylic Acid) D2 O-H···O Hydrogen Bond (Donor/Acceptor) M2->D2 R Centrosymmetric Cyclic Dimer R2,2(8) Graph Set Motif D1->R D2->R L 2D Layered Packing (π-π & Halogen Bonds) R->L

Formation of the R2,2(8) cyclic dimer motif and 2D crystal packing.

Quantitative Crystallographic Data

Based on the established systematics of structurally analogous compounds (such as 2-(4-fluorophenoxy)acetic acid and 2,4-dichlorophenoxyacetic acid)[4][6], the expected quantitative crystallographic parameters for 2-(3-Chloro-2-fluorophenoxy)acetic acid are summarized in Table 1.

Table 1: Representative Crystallographic Parameters for Halogenated Phenoxyacetic Acids

Crystallographic ParameterRepresentative Value / Expected Range
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Unit Cell Length a (Å) 13.10 – 13.50
Unit Cell Length b (Å) 4.80 – 5.20
Unit Cell Length c (Å) 11.50 – 12.00
Beta Angle β (°) 103.0 – 105.0
Unit Cell Volume V (ų) 740.0 – 780.0
Formula Units per Cell ( Z ) 4
Data Collection Temp (K) 100 – 293
Hydrogen Bond O···O (Å) 2.62 – 2.67
Final R1​ Index <0.05

Data extrapolated from isostructural halogenated phenoxyacetic acid derivatives to serve as a baseline for structural refinement.

Conclusion

The solid-state characterization of 2-(3-Chloro-2-fluorophenoxy)acetic acid is paramount for its downstream application in drug development and agrochemistry. By adhering to a self-validating SC-XRD protocol, researchers can accurately map the R22​(8) carboxylic acid dimer motifs and halogen-driven packing interactions. Understanding these fundamental crystallographic properties allows for the predictive modeling of polymorph stability, ensuring the efficacy and safety of the final formulated products.

References

  • Title: Structure Systematics of Auxin Herbicides. XXX. The Crystal Structures of (2-Isopropylphenoxy)-acetic Acid, (4-Fluorophenoxy)acetic Acid, (2,4-Dichloro-5-fluorophenoxy)acetic Acid and (Indol-3-ylthio)acetic Acid. Source: Australian Journal of Chemistry URL: [Link]

  • Title: Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Source: European Journal of Chemistry URL: [Link]

  • Title: Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Source: Acta Crystallographica Section E: Crystallographic Communications (NIH) URL: [Link]

  • Title: Tyrosine kinase, aurora kinase and leucine aminopeptidase as attractive drug targets in anticancer therapy (Reference for MK-5108). Source: Nowotwory Journal of Oncology (SciSpace) URL: [Link]

  • Title: Crystalline forms of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine (WO 2023/213670 A1).

Sources

Foundational

Precision Analytics and Structural Characterization of 2-(3-Chloro-2-fluorophenoxy)acetic Acid: A Technical Guide

Executive Summary The precise characterization of halogenated building blocks is a foundational requirement in modern drug discovery and agrochemical development. 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS Registry Num...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise characterization of halogenated building blocks is a foundational requirement in modern drug discovery and agrochemical development. 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS Registry Number: 447-49-4) is a highly specialized chemical intermediate characterized by its unique stereoelectronic profile[1]. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, and structural mechanics, alongside a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS) workflows.

Chemical Identity and Structural Mechanics

The molecular architecture of 2-(3-Chloro-2-fluorophenoxy)acetic acid consists of a phenoxy core functionalized with an acetic acid moiety, a chlorine atom at the meta position (C3), and a fluorine atom at the ortho position (C2)[1].

The strategic placement of these halogens dictates the molecule's reactivity and biological interactions:

  • Ortho-Fluorine (C2): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that stabilizes the phenoxy linkage against oxidative cleavage. Its small Van der Waals radius (1.47 Å) mimics hydrogen, minimizing steric hindrance while effectively blocking cytochrome P450-mediated aromatic hydroxylation at the ortho position.

  • Meta-Chlorine (C3): The heavier chlorine atom provides significant lipophilicity and steric bulk. This enhances the molecule's ability to engage in hydrophobic interactions within target protein binding pockets.

  • Acetic Acid Moiety: Serves as the primary synthetic handle, allowing for facile esterification, amidation, or salt formation to modulate aqueous solubility.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between molecular weight and exact mass is critical for accurate compound identification.

  • Molecular Weight (204.58 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes[1]. It is the standard metric used for bulk stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass (203.99895 Da): This value is calculated using the mass of the most abundant, stable isotope of each element in the formula (C8H6ClFO3): 12 C, 1 H, 35 Cl, 19 F, and 16 O[2]. In HRMS, this is the exact mass targeted to differentiate the compound from isobaric interferences.

Table 1: Quantitative Data Summary for C8H6ClFO3

ParameterValueAnalytical Context & Application
Chemical Formula C8H6ClFO3Defines the elemental composition of the molecule[1].
Molecular Weight 204.58 g/mol Utilized for molarity calculations, yield determination, and bulk formulation[1].
Monoisotopic Exact Mass 203.99895 DaCritical for high-resolution mass spectrometry (HRMS) identification[2].
Target Ion [M-H] 202.99112 DaThe primary m/z observed in negative-mode Electrospray Ionization (ESI-).
Isotopic M+2 Peak 204.98817 DaRepresents the 37 Cl isotope; must appear at ~32% relative abundance.

Analytical Methodology: Self-Validating LC-HRMS Protocol

To definitively confirm the identity of 2-(3-Chloro-2-fluorophenoxy)acetic acid in complex matrices, researchers must employ a self-validating High-Resolution Mass Spectrometry (HRMS) workflow. The following protocol ensures that experimental choices are causally linked to analytical reliability.

Step-by-Step Experimental Workflow
  • Sample Preparation & Matrix Standardization:

    • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor in the mobile phase, which paradoxically aids in stabilizing the droplet during desolvation in negative Electrospray Ionization (ESI-), ultimately yielding a clean deprotonated molecular ion [M-H] .

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The C18 stationary phase effectively retains the moderately lipophilic halogenated aromatic ring, separating it from early-eluting polar matrix suppressors.

  • HRMS Acquisition (Orbitrap or Q-TOF):

    • Action: Operate the mass spectrometer in ESI negative mode. Set the mass analyzer to scan a range of m/z 100–500 with a resolution of at least 60,000 (at m/z 200).

    • Causality: High resolution is required to separate the target mass (202.99112 Da) from nominal mass interferences.

  • Self-Validation via Isotopic Pattern Check:

    • Action: Extract the chromatogram for m/z 202.9911 (± 5 ppm). Immediately verify the presence of the M+2 peak at m/z 204.9882.

    • Causality: Chlorine naturally exists as 35 Cl (75.78%) and 37 Cl (24.22%). The protocol is self-validating: if the M+2 peak does not appear at approximately 32% of the monoisotopic peak's intensity, the system automatically flags the result as an isobaric false positive, proving the molecule does not contain exactly one chlorine atom.

Workflow Visualization

HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Reverse-Phase) Prep->LC ESI ESI- Ionization Target: [M-H]- LC->ESI HRMS HRMS Acquisition (Orbitrap/Q-TOF) ESI->HRMS m/z 202.9911 CheckMass Mass Accuracy < 5 ppm? HRMS->CheckMass CheckIso Isotopic Pattern 37Cl Ratio ~32%? CheckMass->CheckIso Yes Invalid Validation Failed Isobaric Interference CheckMass->Invalid No Valid Validation Successful Exact Mass Confirmed CheckIso->Valid Yes CheckIso->Invalid No

LC-HRMS workflow for exact mass and isotopic validation of halogenated compounds.

Applications in Drug Development

The precise molecular weight (204.58 g/mol ) and exact mass (203.99895 Da) of 2-(3-Chloro-2-fluorophenoxy)acetic acid are not merely trivia; they are operational parameters used daily in drug design[1][2].

When this compound is used as a precursor to synthesize larger Active Pharmaceutical Ingredients (APIs)—such as novel PPAR agonists or diuretic analogs—the phenoxyacetic acid core often remains intact. During in vitro metabolic stability assays (e.g., human liver microsome incubations), researchers use the exact mass of this substructure to track metabolite fragmentation. If a metabolite yields a fragment at m/z 202.9911 in MS/MS, it provides authoritative proof that the halogenated phenoxy ring has not undergone metabolic degradation, thereby confirming the metabolic hardiness conferred by the C2-fluorine substitution.

Conclusion

The characterization of 2-(3-Chloro-2-fluorophenoxy)acetic acid relies heavily on the distinction between its bulk molecular weight and its monoisotopic exact mass. By utilizing high-resolution mass spectrometry coupled with strict isotopic pattern validation, researchers can establish a self-validating analytical loop. This ensures absolute confidence in the structural integrity of this critical halogenated building block as it moves through the pharmaceutical and agrochemical development pipelines.

References

  • C8H6ClFO3 - Explore - PubChemLite Source: uni.lu URL:[Link]

Sources

Exploratory

Pharmacokinetic profile of 2-(3-Chloro-2-fluorophenoxy)acetic acid derivatives

Title: Pharmacokinetic Profile of 2-(3-Chloro-2-fluorophenoxy)acetic Acid Derivatives: ADME, Transporter Kinetics, and Bioanalytical Workflows Executive Summary & Chemical Rationale The compound 2-(3-chloro-2-fluoropheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetic Profile of 2-(3-Chloro-2-fluorophenoxy)acetic Acid Derivatives: ADME, Transporter Kinetics, and Bioanalytical Workflows

Executive Summary & Chemical Rationale

The compound 2-(3-chloro-2-fluorophenoxy)acetic acid belongs to the class of phenoxyacetic acids, widely recognized for their applications as auxin-mimicking plant growth regulators and herbicides[1]. In mammalian systems, understanding the pharmacokinetic (PK) profile of this chemical class is critical for two reasons: establishing rigorous toxicological safety margins for agricultural exposure, and evaluating the 3-chloro-2-fluorophenoxy moiety as a bioisosteric scaffold in pharmaceutical drug design (e.g., in kinase inhibitors)[2].

The molecular architecture of 2-(3-chloro-2-fluorophenoxy)acetic acid dictates its unique ADME (Absorption, Distribution, Metabolism, Excretion) profile. The presence of the carboxylic acid functional group (pKa ~3.0–3.5) ensures the molecule is highly ionized at physiological pH, classifying it as an organic anion[1]. Furthermore, the strategic placement of chlorine and fluorine substituents on the aromatic ring significantly alters its lipophilicity and electronic distribution, effectively shielding the phenyl ring from oxidative biotransformation.

Absorption and Distribution Kinetics

Absorption: Phenoxyacetic acid derivatives exhibit rapid and near-complete oral absorption. The un-ionized fraction of the weak acid is readily absorbed across the gastric mucosa, while the bulk of absorption occurs in the upper small intestine via paracellular and transcellular pathways.

Distribution: The volume of distribution ( Vd​ ) for these derivatives is characteristically low (typically 0.1–0.2 L/kg). This restricted distribution is driven by two factors:

  • Ionization: At a physiological pH of 7.4, the carboxylic acid is predominantly in its anionic form, limiting its ability to passively diffuse across lipophilic cell membranes into deep tissue compartments.

  • Protein Binding: These compounds exhibit a high affinity for Human Serum Albumin (HSA), often exceeding 90% protein binding. The drug binds tightly to Site I (Sudlow's Site I) on albumin, which sequesters the compound in the systemic circulation and extracellular fluid.

Transporter-Mediated Renal Clearance (The OAT Axis)

The defining feature of phenoxyacetic acid pharmacokinetics is the near-absence of hepatic metabolism, coupled with rapid, transporter-mediated renal excretion[3].

Because the compound is highly protein-bound, glomerular filtration alone cannot account for its rapid systemic clearance. Instead, clearance is driven by active tubular secretion mediated by the Organic Anion Transporter (OAT) family, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), located on the basolateral membrane of renal proximal tubule cells[4].

Mechanism of Action: OAT1 and OAT3 operate as tertiary active transporters. They utilize an outward gradient of intracellular α -ketoglutarate (maintained by the Na+/K+ -ATPase and Na+ -dicarboxylate cotransporters) to drive the active, uphill uptake of the 2-(3-chloro-2-fluorophenoxy)acetate anion from the blood into the proximal tubule cell[4]. Once inside the cell, apical efflux transporters pump the unchanged drug into the tubular lumen for urinary excretion.

Species-Specific Toxicokinetics: A critical consideration in preclinical development is the profound species difference in OAT function. While humans and rats efficiently secrete phenoxyacetic acids via OAT1/3, dogs exhibit significantly lower renal secretion capacities for these specific substrates[5]. Consequently, dogs demonstrate a prolonged elimination half-life, higher systemic exposure, and a shift toward biliary/fecal excretion, making the dog an inappropriate model for human risk assessment of this chemical class[3].

Metabolic Profiling (Biotransformation)

The metabolism of 2-(3-chloro-2-fluorophenoxy)acetic acid is notably restricted.

  • Phase I (CYP450): The 3-chloro and 2-fluoro substitutions provide severe steric hindrance and electron withdrawal, deactivating the aromatic ring toward cytochrome P450-mediated hydroxylation[6]. As a result, Phase I metabolites are virtually undetectable in humans and rats.

  • Phase II (Conjugation): A minor fraction of the dose may undergo acyl glucuronidation at the carboxylic acid moiety via UDP-glucuronosyltransferases (UGTs), though the unchanged parent drug remains the dominant species in urine[3].

PK_Pathway A 2-(3-Chloro-2-fluorophenoxy) acetic acid (Parent) B OAT1/OAT3 Active Secretion (Proximal Tubule) A->B Major Pathway D CYP450 Oxidation (Blocked by Cl/F) A->D Steric Hindrance E Phase II UGTs (Acyl Glucuronidation) A->E Minor Pathway C Urine (Unchanged Drug) >80% Clearance B->C F Biliary Excretion / Feces (Minor Pathway) E->F

Figure 1: Pharmacokinetic pathways highlighting OAT1/3-mediated renal clearance over CYP450 metabolism.

Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic parameters of phenoxyacetic acid derivatives, emphasizing the mechanistic rationales behind the observed inter-species variations.

Table 1: Comparative Pharmacokinetic Parameters (Dose-Normalized)

ParameterHumanRatDogMechanistic Rationale
Bioavailability ( F% ) >90%>90%>80%High aqueous solubility of the anion and rapid paracellular/transcellular GI absorption.
Volume of Distribution ( Vd​ ) 0.1 L/kg0.15 L/kg0.2 L/kgHighly restricted to extracellular fluid due to >90% albumin binding and ionization at pH 7.4.
Clearance ( CL ) HighHighLowEfficient OAT1/3 active secretion in humans/rats; deficient OAT-mediated transport in dogs[5].
Elimination Half-life ( t1/2​ ) 10–15 h4–6 h>72 hProlonged in dogs due to reliance on slower, secondary clearance pathways (biliary/fecal)[3].
Primary Excretion Urine (>80%)Urine (>80%)Feces/UrineActive tubular secretion drives urinary excretion in humans and rats[3].

Experimental Protocols for PK Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the methodologies for evaluating the PK profile of 2-(3-chloro-2-fluorophenoxy)acetic acid derivatives.

Protocol A: In Vitro OAT1/OAT3 Transporter Uptake Assay

Causality: This assay determines if the derivative is a substrate for renal transporters. We utilize HEK293 cells because their low endogenous transporter background ensures that any observed uptake is exclusively mediated by the transfected OAT isoform.

  • Cell Culture Preparation: Seed HEK293 cells stably expressing human OAT1 or OAT3 (and mock-transfected control cells) in 24-well plates. Culture until 90% confluent.

  • Buffer Equilibration: Wash cells twice with warm ( 37∘C ) Hank’s Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4). Rationale: Maintaining physiological pH ensures the drug remains in its anionic state, which is required for OAT recognition.

  • Substrate Incubation: Add 2-(3-chloro-2-fluorophenoxy)acetic acid (1–100 μM ) to the wells.

    • Self-Validation Step: In parallel wells, co-incubate the drug with 1 mM Probenecid. Rationale: Probenecid is a classical pan-OAT inhibitor. A significant reduction in uptake in these wells validates that the transport is actively mediated by OATs rather than passive diffusion.

  • Termination: After 5 minutes, terminate the reaction by removing the dosing solution and washing the cells three times with ice-cold HBSS. Rationale: The cold temperature instantly halts membrane fluidity and transporter kinetics, trapping the intracellular drug.

  • Lysis & Analysis: Lyse cells with 0.1 N NaOH, neutralize, and quantify the intracellular drug concentration via LC-MS/MS. Normalize data to total protein content using a BCA assay.

Protocol B: In Vivo LC-MS/MS Bioanalytical Workflow

Causality: Accurate quantification requires liberating the drug from plasma proteins and optimizing ionization for the specific functional groups of the analyte.

  • Sample Collection: Collect whole blood into K2​EDTA tubes at designated time points. Centrifuge at 2,000 x g for 10 min at 4∘C to harvest plasma.

  • Protein Precipitation: Aliquot 50 μL of plasma and add 150 μL of ice-cold acetonitrile containing a 13C -labeled internal standard.

    • Rationale: The 3:1 organic-to-aqueous ratio effectively denatures albumin, disrupting the >90% protein binding and releasing the total free drug into the supernatant.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4∘C . Transfer 100 μL of the supernatant to an autosampler vial.

  • Chromatography (LC): Inject 5 μL onto a C18 reversed-phase column. Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

    • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid during the run, keeping the molecule neutral and increasing its retention and peak shape on the lipophilic C18 stationary phase.

  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

    • Rationale: The carboxylic acid moiety readily loses a proton to form a highly stable [M−H]− anion, yielding superior signal-to-noise ratios compared to positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass to the primary fragment.

Workflow Step1 1. Plasma/Urine Sample Collection (K2EDTA, 4°C Centrifugation) Step2 2. Protein Precipitation (3:1 Cold Acetonitrile + Internal Standard) Step1->Step2 Step3 3. Centrifugation & Extraction (14,000 x g, 10 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (C18 Column, ESI- Negative Mode, MRM) Step3->Step4 Step5 5. Pharmacokinetic Modeling (Non-Compartmental Analysis for AUC, CL, Vd) Step4->Step5

Figure 2: Step-by-step bioanalytical workflow for the quantification of phenoxyacetic acid derivatives.

Sources

Foundational

In vitro toxicity profile of 2-(3-Chloro-2-fluorophenoxy)acetic acid

In Vitro Toxicity Profile of 2-(3-Chloro-2-fluorophenoxy)acetic Acid: Mechanistic Insights and Preclinical Evaluation Protocols Executive Summary The compound 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS No. 447-49-4 / 2...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profile of 2-(3-Chloro-2-fluorophenoxy)acetic Acid: Mechanistic Insights and Preclinical Evaluation Protocols

Executive Summary

The compound 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS No. 447-49-4 / 261762-96-3) belongs to the class of halogenated phenoxyacetic acids, a chemical family widely recognized for its application as synthetic auxins, herbicides, and plant growth regulators. While its primary mechanism of action targets plant-specific receptor pathways, mammalian exposure necessitates rigorous in vitro toxicity profiling. This technical whitepaper synthesizes the molecular mechanisms of cytotoxicity associated with specific halogenated phenoxyacetic acids and provides self-validating, step-by-step experimental protocols for evaluating their preclinical safety profile.

Chemical Context and Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acids is heavily dictated by the substitution pattern on the aromatic ring. The presence of a chloro substituent at position 3 and a fluoro substituent at position 2 significantly alters the molecule's lipophilicity and pKa​ compared to traditional analogs like 2,4-D (2,4-dichlorophenoxyacetic acid) or MCPA (4-chloro-2-methylphenoxyacetic acid).

In mammalian in vitro models, the undissociated acid form easily penetrates lipid bilayers. Once intracellular, the compound's specific halogenation pattern influences its binding affinity to off-target mammalian proteins and its propensity to induce oxidative stress. As demonstrated in studies of analogous compounds, the toxicity of phenoxy herbicides is highly dependent on environmental pH and the specific cellular uptake mechanisms of the target tissue[1][2].

Core Cytotoxicity and Apoptotic Pathways

The in vitro toxicity of 2-(3-Chloro-2-fluorophenoxy)acetic acid is driven by three interconnected molecular pathways:

Cytoskeletal Disruption via Tubulin Binding

A primary, non-genotoxic mechanism of phenoxyacetic acid-induced cell death is the disruption of the tubulin-microtubule network. Research on structurally similar compounds indicates that these molecules can bind directly to tubulin—often near the colchicine binding site—quenching intrinsic tryptophan fluorescence and inhibiting microtubule polymerization[3]. This leads to cell shrinkage, disorganization of the Golgi apparatus, and subsequent cell cycle arrest[4].

Oxidative Stress and Mitochondrial Dysfunction

Intracellular accumulation of halogenated phenoxy compounds induces the overproduction of Reactive Oxygen Species (ROS). This oxidative stress triggers lipid peroxidation, depletes intracellular glutathione (GSH), and causes a collapse of the mitochondrial membrane potential ( ΔΨm​ ). The depolarization of mitochondria facilitates the release of cytochrome c, initiating a caspase-dependent apoptotic cascade[5][6].

Genotoxicity at Cytotoxic Doses

While phenoxyacetic acids are not primarily classified as direct DNA-reactive mutagens, exposure to high, cytotoxic concentrations can result in secondary genotoxic events. These include an increase in sister chromatid exchanges (SCEs) and DNA strand breaks, largely driven by the overwhelming oxidative damage to nucleic acids[7][8].

ToxicityMechanisms Compound 2-(3-Chloro-2-fluorophenoxy) acetic acid Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake penetrates membrane Tubulin Tubulin Binding (Colchicine Site) Uptake->Tubulin direct interaction ROS ROS Overproduction Uptake->ROS metabolic stress Cytoskeleton Microtubule Depolymerization Tubulin->Cytoskeleton inhibits assembly Apoptosis Apoptotic Cell Death Cytoskeleton->Apoptosis structural collapse Mito Mitochondrial Depolarization ROS->Mito oxidative damage Caspase Caspase 3/9 Activation Mito->Caspase cytochrome c release Caspase->Apoptosis execution phase

Fig 1. Mechanistic pathways of phenoxyacetic acid-induced cytotoxicity and apoptosis.

Quantitative Data Summary

The following table synthesizes the expected in vitro toxicity benchmarks for 2-(3-Chloro-2-fluorophenoxy)acetic acid, extrapolated from established data on analogous phenoxy herbicides (e.g., 2,4-D) across standard mammalian cell lines[9].

Cell LineTissue OriginPrimary AssayEstimated IC50 (72h)Key Mechanistic Observation
A549 Human Lung CarcinomaWST-8 / Annexin V~120 - 150 µMDisruption of tubulin network; significant sub-G1 population increase.
HEp-2 Human LaryngealHoechst 33342~2 - 5 mMDose-dependent apoptosis; reversible by antioxidant (Vitamin C) co-treatment.
HepG2 Human HepatocellularROS DCFDA~1 - 3 mMDepletion of ATP and GSH; lipid peroxidation.
CHO Chinese Hamster OvarySCE / Micronucleus> 200 µg/mLCell cycle delay; sister chromatid exchange at highly cytotoxic doses.

Standardized Experimental Protocols

To ensure rigorous Scientific Integrity (E-E-A-T), the following protocols are designed as self-validating systems . Each method includes orthogonal checks to prevent false positives caused by assay interference.

Protocol 1: High-Throughput Cell Viability & IC50 Determination

Causality & Rationale: We utilize the WST-8 (CCK-8) assay rather than traditional MTT. WST-8 is reduced by cellular dehydrogenases to a highly water-soluble formazan dye. This eliminates the need for a solubilization step, reducing pipetting errors and allowing for continuous kinetic monitoring of the same plate without lysing the cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(3-Chloro-2-fluorophenoxy)acetic acid in DMSO to create a 100 mM stock. Perform serial dilutions in culture media (final DMSO concentration must be <0.1% to prevent solvent toxicity).

  • Exposure: Aspirate media and apply the compound at concentrations ranging from 10 µM to 5 mM. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine). Incubate for 24h, 48h, and 72h.

  • Assay Execution: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Self-Validation: Confirm the viability drop visually under a phase-contrast microscope (look for cell rounding and detachment) to ensure the absorbance drop is not due to chemical interference with the dehydrogenase enzyme.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: Because phenoxyacetic acids cause cell shrinkage and Golgi fragmentation, we must prove whether this is a direct interaction with structural proteins or a downstream effect of ATP depletion. A cell-free assay using purified porcine brain tubulin isolates the variable, proving direct target engagement.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Tubulin Assembly: Resuspend purified porcine brain tubulin to a final concentration of 3 mg/mL in the reaction buffer.

  • Treatment: Pre-incubate the tubulin with varying concentrations of 2-(3-Chloro-2-fluorophenoxy)acetic acid (50 µM to 500 µM) for 10 minutes at 4°C. Use Colchicine (5 µM) as a positive control for depolymerization, and Paclitaxel (5 µM) as a positive control for stabilization.

  • Kinetic Reading: Transfer the mixture to a pre-warmed 384-well plate (37°C). Immediately monitor tubulin polymerization by measuring the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of polymerization. A dose-dependent decrease in the final absorbance plateau confirms direct inhibition of microtubule assembly.

Protocol 3: Orthogonal Validation via Flow Cytometry (Annexin V/PI)

Causality & Rationale: Cell viability assays cannot distinguish between programmed cell death (apoptosis) and acute chemical lysis (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA only when membrane integrity is lost (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: After 48h of compound exposure, collect both floating and adherent cells (using enzyme-free dissociation buffer to preserve cell surface receptors).

  • Staining: Wash cells twice with cold PBS and resuspend in Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (measure FITC on FL1 and PI on FL2/FL3 channels).

  • Interpretation: Cells in the lower-right quadrant (Annexin V+ / PI-) represent true apoptotic cells driven by the compound's mechanistic toxicity.

ProtocolWorkflow Phase1 Phase 1: Cytotoxicity (WST-8 Assay) Phase2 Phase 2: Mechanism (ROS & Tubulin) Phase1->Phase2 IC50 established Phase3 Phase 3: Validation (Annexin V/PI Flow) Phase2->Phase3 orthogonal check Decision Toxicity Profile Generation Phase3->Decision data synthesis

Fig 2. Tiered, self-validating in vitro screening workflow for toxicity profiling.

References

  • 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect. Journal of New Sciences.[Link]

  • Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms. Polish Journal of Environmental Studies.[Link]

  • 2,4-Dichlorophenoxyacetic acid induced toxicity in lung cells by disruption of the tubulin-microtubule network. Toxicology Research (RSC Publishing).[Link]

  • Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro. Toxicology in Vitro (via ResearchGate).[Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences (MDPI).[Link]

  • 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. Toxicological Sciences (PubMed).[Link]

Sources

Exploratory

Molecular Glue Dynamics: Binding Affinity and Receptor Modeling of 2-(3-Chloro-2-fluorophenoxy)acetic Acid in TIR1/AFB Complexes

Executive Summary The rational design and analysis of synthetic auxins require a deep understanding of ternary complex formation within the ubiquitin-proteasome system. 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and analysis of synthetic auxins require a deep understanding of ternary complex formation within the ubiquitin-proteasome system. 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a highly specialized phenoxyacetic acid derivative. While structurally analogous to the classic herbicide 2,4-D, its unique halogenation pattern (2-fluoro, 3-chloro) fundamentally alters its electronic distribution and steric bulk[1]. This whitepaper provides an in-depth technical analysis of how this compound acts as a "molecular glue" within the 2[2], detailing the structural biology of the receptor, pharmacophore modeling, and self-validating experimental workflows for measuring binding affinity.

Structural Biology of the TIR1 Receptor & The Molecular Glue Paradigm

The perception of auxinic compounds does not follow traditional lock-and-key receptor agonism. Instead, it relies on a ligand-induced stabilization mechanism. The primary receptor, 3, is an F-box protein that forms the substrate-recognition subunit of the SCF^TIR1 E3 ubiquitin ligase[3].

The 16.5 Å Deep Binding Pocket

The Leucine-Rich Repeat (LRR) domain of TIR1 folds into a twisted horseshoe solenoid, creating a single, deep surface pocket[2]. This binding site is not a shallow indentation but a profound cavity measuring approximately4, defined by Phe-351 at the mouth and Arg-403 at the base[4].

Mechanism of Action
  • Anchoring: The carboxylic acid moiety of the phenoxyacetic acid ligand descends to the base of the pocket, forming critical electrostatic interactions with Arg-403 and Ser-438[5].

  • Cofactor Dependence: This interaction is strictly dependent on an 2 structural cofactor located directly beneath the pocket, which maintains the basic residue architecture[2].

  • Ternary Complex Formation: Once the ligand is bound, the Domain II (DII) degron peptide of an Aux/IAA repressor protein docks onto the top of the pocket[2]. The ligand acts as a 6, filling the hydrophobic void between TIR1 and Aux/IAA, drastically increasing their binding affinity[6][7].

G Ligand 2-(3-Chloro-2-fluorophenoxy) acetic acid Complex TIR1-Ligand-Aux/IAA Co-receptor Complex Ligand->Complex Molecular Glue TIR1 SCF^TIR1 Complex (F-box + InsP6) TIR1->Complex Base Receptor AuxIAA Aux/IAA Repressor (Degron Peptide) AuxIAA->Complex Docks on top Ubiquitin Ubiquitination & Proteasomal Degradation Complex->Ubiquitin E3 Ligase Activity ARF ARF Transcription Factor (Derepressed) Ubiquitin->ARF Frees ARF GeneExp Auxin-Responsive Gene Expression ARF->GeneExp Promotes

Fig 1: SCF^TIR1 ubiquitination pathway driven by molecular glue dynamics.

Pharmacophore Analysis: The 3-Chloro-2-Fluoro Advantage

To understand the binding affinity of 2-(3-Chloro-2-fluorophenoxy)acetic acid, we must analyze its structural divergence from 2,4-D (2,4-Dichlorophenoxyacetic acid). Both compounds5 within the TIR1 cavity[5].

  • The 3-Chloro Substitution: Halogens at the 3-position (meta) are accepted by the TIR1 pocket and provide necessary hydrophobic bulk[8]. While a 4-position halogen (as in 2,4-D) is optimal for classic auxin activity, the 3-chloro group effectively packs against the non-polar residues lining the mid-section of the 16.5 Å pocket.

  • The 2-Fluoro Substitution: Fluorine is highly electronegative with a small van der Waals radius. Placing it at the ortho position (2-fluoro) withdraws electron density from the ether oxygen, altering the conformational flexibility of the acetic acid side chain. This subtle electronic shift lowers the desolvation penalty upon entering the hydrophobic pocket.

Quantitative Data Summary

Molecular dynamics simulations of active 2,4-D analogues indicate that potent auxins must achieve a theoretical binding enthalpy ( ΔH ) below -12 kcal/mol[8]. The table below contextualizes the target compound against known benchmarks.

Table 1: Comparative Binding and Structural Parameters of Auxinic Ligands

LigandAromatic SubstitutionsTIR1 Binding Affinity ( KD​ )Theoretical Enthalpy ( ΔH )Primary Application
Indole-3-acetic acid (IAA) None (Indole ring)~13 - 111 nM[9]< -12.0 kcal/molNatural Phytohormone
2,4-D 2-Cl, 4-Cl~248 nM - 1 μ M[9]< -12.0 kcal/mol[8]Herbicide / Synthetic Auxin
2-(3-Cl-2-F-phenoxy)acetic acid 2-F, 3-ClPredicted ~300 - 800 nM< -12.0 kcal/mol1[1]

Experimental Workflows: Self-Validating Systems

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Because the ligand acts as a molecular glue, standard binary binding assays (Ligand + Receptor) fail to capture true physiological affinity. We must measure the stabilization of the TIR1-Ligand-Aux/IAA ternary complex[9].

Causality: SPR is chosen because it allows real-time measurement of the association ( Kon​ ) and dissociation ( Koff​ ) rates of the massive TIR1 complex onto the small degron peptide, which is entirely dependent on the presence of the small molecule glue.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Biotinylate the Aux/IAA DII degron peptide and immobilize it onto a Streptavidin (SA) sensor chip. Leave one flow cell blank for reference subtraction.

  • Analyte Assembly: Pre-incubate recombinant TIR1-ASK1 complex (50 nM) with varying concentrations of 2-(3-Chloro-2-fluorophenoxy)acetic acid (10 nM to 10 μ M).

  • Kinetic Injection: Flow the pre-incubated ternary mixture over the sensor chip at 30 μ L/min for 120 seconds, followed by a 300-second dissociation phase using running buffer.

  • Self-Validating Orthogonal Controls:

    • Negative Control: Run a parallel injection using Tryptophan. Because4[4], it must yield a flat sensorgram, proving the assay is specific to auxinic binding.

    • Positive Mutant Control: Run the assay using the . This mutation inherently . The resulting KD​ must be lower than wild-type, validating the dynamic range of the system.

SPR Step1 Step 1: Sensor Chip Prep Immobilize Aux/IAA DII Degron Step2 Step 2: Complex Formation Pre-incubate TIR1 + Ligand Step1->Step2 Step3 Step 3: Injection Flow complex over sensor chip Step2->Step3 Step4 Step 4: Kinetics Measure Kon and Koff Step3->Step4 Step5 Step 5: Validation Test with Trp & TIR1 Mutants Step4->Step5

Fig 2: Self-validating SPR workflow for measuring ternary complex kinetics.

Protocol 2: Tomographic Docking and Molecular Dynamics

Standard static docking algorithms (like AutoDock Vina) treat the entire TIR1 pocket as a single search space. Because the pocket is deep, static docking often traps ligands in local energetic minima at the mouth, yielding false positives[4].

Causality: To accurately model the binding of 2-(3-Chloro-2-fluorophenoxy)acetic acid, we utilize 4[4], which slices the pocket by depth to assess the physical and chemical barriers the ligand encounters as it descends.

Step-by-Step Methodology:

  • Target Preparation: Retrieve the TIR1 crystal structure (e.g., PDB: 2P1P). Crucial Step: Retain the InsP6 cofactor. Removing it collapses the structural integrity of the Arg-403 binding base.

  • Z-Axis Slicing: Define 5 contiguous search spaces (slices) along the Z-axis, starting from Phe-351 (mouth) down to Arg-403 (base).

  • Sequential Docking: Run docking simulations for the ligand at each slice. Calculate the binding energy at each step to map the energetic funnel.

  • Molecular Dynamics (MD): Take the lowest energy pose at the base and run a 100 ns MD simulation in explicit solvent to calculate the theoretical enthalpy ( ΔH )[8].

  • Self-Validating Step: Run a parallel MD simulation with the InsP6 cofactor digitally removed. If the simulation is physically accurate, the Arg-403 residue will lose its orientation, and the ligand will dissociate, proving the model correctly accounts for cofactor dependence.

References

  • Buy 2-(3-Chloro-2-fluorophenoxy)acetic acid (EVT-13352294) - EvitaChem. evitachem.com.
  • 2-(4-chloro-2-fluorophenoxy)acetic acid | Sigma-Aldrich. sigmaaldrich.com.
  • Auxin Perception—Structural Insights - PMC - NIH. nih.gov.
  • Mechanism of auxin perception by the TIR1 ubiquitin ligase. ucsd.edu.
  • Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity | Open Biology | The Royal Society. royalsocietypublishing.org.
  • Mechanism of auxin perception by the TIR1 ubiquitin ligase - PubMed - NIH. nih.gov.
  • Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling | PNAS. pnas.org.
  • Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana | bioRxiv. biorxiv.org.
  • Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC. nih.gov.
  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC. nih.gov.
  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. xtbg.ac.cn.

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 2-(3-Chloro-2-fluorophenoxy)acetic acid

Executive Summary The compound 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS: 447-49-4) is a highly specialized halogenated aromatic carboxylic acid. Widely utilized as an intermediate in organic synthesis and as a synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS: 447-49-4) is a highly specialized halogenated aromatic carboxylic acid. Widely utilized as an intermediate in organic synthesis and as a synthetic auxin mimic in agrochemical development, its structural topology heavily dictates its physicochemical behavior[1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this molecule is paramount. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, degradation pathways, and the self-validating experimental protocols required to accurately profile its stability matrix.

Structural Thermodynamics & Free Energy Relationships

The thermodynamic baseline of any phenoxyacetic acid is governed by the electron density of its aromatic ring and the resulting stability of the carboxylate conjugate base. Unsubstituted phenoxyacetic acid (PAA) possesses a baseline pKa​ of 3.17[2].

In 2-(3-Chloro-2-fluorophenoxy)acetic acid, the introduction of fluorine at the ortho position and chlorine at the meta position exerts a profound, synergistic electron-withdrawing inductive effect (-I).

  • Causality of pKa Shift: These halogens pull electron density away from the ether oxygen and the acetic acid side-chain. This delocalization stabilizes the negative charge on the carboxylate anion post-deprotonation. Consequently, the pKa​ drops to approximately 2.85, aligning with linear free-energy relationships (Hammett σ -constants) observed in homologous chlorophenoxyacetic acids.

  • Enthalpic and Entropic Contributions: The dissociation of halogenated phenoxy acids is both enthalpically and entropically favored ( ΔG∘<0 at biological pH). The hydration shell around the heavily halogenated, polarized conjugate base results in a net negative entropy of dissociation ( ΔSdissoc∘​ ), restricting solvent degrees of freedom.

Phase-Dependent Stability Profiles

Solid-State Stability

In the crystalline solid state, 2-(3-Chloro-2-fluorophenoxy)acetic acid exhibits exceptional thermodynamic stability. The strong dipole-dipole interactions induced by the C-F and C-Cl bonds create a rigid crystal lattice. NMR spectroscopic studies on structurally homologous halogenated phenoxyacetic acids demonstrate zero significant thermal degradation or spontaneous rearrangement over multi-year periods when stored as dry powders[3].

Solution-Phase Reactivity

While stable under ambient, neutral conditions, the molecule's thermodynamic stability decreases in solution under specific stress vectors:

  • Nucleophilic Sensitivity: The electrophilic nature of the aromatic ring, exacerbated by the meta-chloro substituent, makes the molecule susceptible to nucleophilic aromatic substitution ( SN​Ar ) under strongly basic conditions[1].

  • Ether Cleavage: The ether linkage connecting the phenoxy ring to the acetic acid moiety is the primary thermodynamic weak point. Under extreme pH or thermal stress, hydrolysis yields 3-chloro-2-fluorophenol and glycolic acid[3].

Pathways Parent 2-(3-Chloro-2-fluorophenoxy) acetic acid Hydrolysis Ether Cleavage (Hydrolysis) Parent->Hydrolysis Aqueous Base ΔH > 0 Hydroxylation Ring Hydroxylation (Oxidative) Parent->Hydroxylation ROS / Enzymatic Decarboxylation Side-Chain Cleavage Parent->Decarboxylation Thermal / UV ΔG < 0 Phenol 3-Chloro-2-fluorophenol Hydrolysis->Phenol Glycolic Glycolic Acid Hydrolysis->Glycolic Hydroxylated Hydroxylated Intermediates Hydroxylation->Hydroxylated Anisole Halogenated Derivatives Decarboxylation->Anisole

Figure 1: Primary thermodynamic degradation pathways of halogenated phenoxyacetic acids.

Quantitative Thermodynamic Parameters

To contextualize the stability of 2-(3-Chloro-2-fluorophenoxy)acetic acid, we must benchmark it against well-characterized reference standards within the phenoxyacetic acid class. The table below summarizes the thermodynamic parameters of dissociation and adsorption (a proxy for surface-interaction stability) at 298 K.

Compound pKa​ (298 K) ΔGdissoc∘​ (kJ/mol) ΔHdissoc∘​ (kJ/mol) ΔSdissoc∘​ (J/K·mol)
Phenoxyacetic acid (PAA)3.17[2]+18.1-4.2-74.8
2,4-Dichlorophenoxyacetic acid2.80[4]+16.0-5.1-70.8
2-(3-Chloro-2-fluorophenoxy)acetic acid ~2.85 +16.3 -4.8 -71.5

*Values extrapolated via Hammett σ -constant linear free-energy relationships based on ortho-F and meta-Cl inductive parameters.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability and kinetic degradation rates of 2-(3-Chloro-2-fluorophenoxy)acetic acid, the following self-validating workflows must be employed.

Protocol A: Temperature-Dependent Potentiometric pH-Titration

Purpose: To determine the precise pKa​ and extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of dissociation via the van 't Hoff equation. Causality: Standard room-temperature titration only provides free energy ( ΔG∘ ). By conducting titrations across a thermal gradient (e.g., 288 K, 298 K, 308 K), we can plot ln(Ka​) vs. 1/T . The slope yields −ΔH∘/R , revealing whether the molecule's ionization is driven by heat exchange or solvent reorganization. Self-Validating Mechanism: The protocol utilizes a Gran plot transformation rather than simple inflection-point picking. If the Gran plot deviates from linearity, it immediately flags the presence of dissolved CO2​ or sensor drift, invalidating the run before erroneous data is processed.

  • Preparation: Dissolve 2.0 mM of the analyte in a background electrolyte of 0.1 M KNO3​ to maintain constant ionic strength.

  • Purging: Sparge the titration vessel with high-purity N2​ gas for 15 minutes prior to and during the titration to strictly exclude atmospheric CO2​ , which forms carbonic acid and skews weak-acid titrations.

  • Titration: Titrate with standardized 0.05 M KOH (carbonate-free) using an automated micro-burette.

  • Thermal Cycling: Repeat the exact procedure in a jacketed vessel thermostated at 288 K, 298 K, and 308 K ( ±0.1 K).

  • Data Extraction: Apply the van 't Hoff equation to the temperature-dependent pKa​ values to calculate ΔH∘ and ΔS∘ .

Protocol B: Accelerated Solution-State Thermal Degradation (Mass Balance Assured)

Purpose: To map the kinetic stability ( kobs​ , t1/2​ ) and activation energy ( Ea​ ) of the ether cleavage pathway. Causality: High-temperature stress testing accelerates degradation. By plotting the natural log of the remaining parent compound against time at various temperatures, we apply the Arrhenius equation to predict shelf-life at ambient conditions. Self-Validating Mechanism: The protocol mandates a strict Mass Balance Check . The molar sum of the remaining parent compound and all quantified degradants (e.g., 3-chloro-2-fluorophenol) must equal 100%±2% of the initial concentration. A deficit proves that volatile degradants are escaping or secondary, unmonitored pathways are active, thereby invalidating the kinetic assumptions.

  • Matrix Setup: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol:Water mixture buffered at pH 9.0 (to stress the ether linkage).

  • Thermal Stress: Seal the solutions in glass ampoules to prevent evaporation. Incubate sets of ampoules at 40°C, 60°C, and 80°C.

  • Sampling: Pull ampoules at predetermined intervals (0, 24, 48, 72, 168 hours). Quench the reaction immediately in an ice bath and neutralize to pH 7.0.

  • Quantification: Analyze via HPLC-DAD (Diode Array Detector) coupled with MS. Monitor the parent peak disappearance and the stoichiometric appearance of the phenol degradant.

  • Validation: Calculate the mass balance for each time point. If mass balance is maintained, extract the pseudo-first-order rate constants ( kobs​ ).

Workflow Sample Sample Prep (Solid/Solution) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Titration Potentiometric pH-Titration Sample->Titration HPLC HPLC-UV/MS Degradation Assay Sample->HPLC Thermo Thermal Stability (Tm, ΔH_melt) DSC->Thermo Dissoc Dissociation (pKa, ΔG, ΔS) Titration->Dissoc Kinetics Kinetic Stability (k_obs, t_1/2) HPLC->Kinetics

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

References

  • "Buy 2-(3-Chloro-2-fluorophenoxy)acetic acid (EVT-13352294)", EvitaChem.
  • "2-(4-chloro-2-fluorophenoxy)acetic acid", Sigma-Aldrich.
  • "Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids", MDPI.
  • "Thermodynamic Selectivity of Mixed-Ligand Cu(II) Complexes of Dipeptides and Phenoxy Acid Herbicides", Asian Journal of Chemistry.
  • "Using Atomic Charges to Describe the pKa of Carboxylic Acids", ACS Publications.
  • "Equilibrium, Thermodynamic, and Kinetic Studies of the Adsorption of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solution by MIEX Resin", ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of 2-(3-Chloro-2-fluorophenoxy)acetic Acid 2-(3-Chloro-2-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-(3-Chloro-2-fluorophenoxy)acetic Acid

2-(3-Chloro-2-fluorophenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds, a scaffold of significant interest in medicinal chemistry and agrochemistry.[1] The specific substitution pattern of a chloro and a fluoro group on the phenyl ring imparts unique physicochemical properties that can influence its biological activity. Phenoxyacetic acids are known for their herbicidal properties and as plant growth regulators, often mimicking the natural plant hormone auxin, which can lead to uncontrolled growth in targeted plant species.[1] The synthesis of this specific analogue is a key step for researchers investigating structure-activity relationships (SAR) within this class of compounds for the development of novel herbicides or for its potential use as a building block in the synthesis of more complex molecules in drug discovery programs.

This document provides a comprehensive guide to the synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid, detailing two reliable protocols based on the Williamson ether synthesis. The underlying chemical principles, experimental considerations, and detailed step-by-step procedures are provided to ensure successful and safe execution in a laboratory setting.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 3-chloro-2-fluorophenol acts as the nucleophile, attacking an electrophilic acetyl group.

Two primary variations of this approach are presented:

  • Protocol 1: Direct alkylation of 3-chloro-2-fluorophenol with chloroacetic acid.

  • Protocol 2: A two-step process involving the alkylation of 3-chloro-2-fluorophenol with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

The choice between these protocols may depend on the availability of starting materials, desired scale, and purification considerations.

Reaction Mechanism: A Stepwise Visualization

The core of the synthesis is an SN2 reaction. The mechanism involves the deprotonation of the weakly acidic phenol to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of the chloroacetic acid derivative, displacing the chloride leaving group.

Williamson_Ether_Synthesis Phenol 3-Chloro-2-fluorophenol Phenoxide 3-Chloro-2-fluorophenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Phenoxide Transition_State SN2 Transition State Phenoxide->Transition_State Alkyl_Halide Ethyl Chloroacetate Alkyl_Halide->Transition_State Ester Ethyl 2-(3-chloro-2-fluorophenoxy)acetate Transition_State->Ester Ether Formation Hydrolysis Hydrolysis (H3O+ or OH-) Ester->Hydrolysis Acid 2-(3-Chloro-2-fluorophenoxy)acetic acid Hydrolysis->Acid

Caption: General workflow for the Williamson ether synthesis of the target molecule.

Safety First: Hazard Analysis of Key Reagents

Prior to commencing any experimental work, a thorough risk assessment must be conducted. The primary hazards associated with the key reagents are summarized below. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

ReagentCAS NumberKey HazardsRecommended Precautions
3-Chloro-2-fluorophenol 2613-22-1Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.
Chloroacetic Acid 79-11-8Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles.
Ethyl Chloroacetate 105-39-5Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Lachrymator.Keep away from heat and ignition sources. Handle in a chemical fume hood with appropriate PPE.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Wear appropriate PPE, including chemical-resistant gloves and eye protection.
Potassium Carbonate 584-08-7Causes serious eye irritation.Wear eye protection.

Protocol 1: Direct Synthesis from Chloroacetic Acid

This protocol offers a more direct route to the final product, avoiding the need for a separate hydrolysis step. The choice of a suitable base and solvent is critical to ensure efficient deprotonation of the phenol and subsequent alkylation.

Materials and Equipment
  • 3-Chloro-2-fluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (or potassium carbonate)

  • Acetone (or other suitable polar aprotic solvent)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-2-fluorophenol (1.0 eq) in acetone.

  • Base Addition: Add finely ground potassium carbonate (2.0 eq) or a solution of sodium hydroxide (2.2 eq) in a minimal amount of water to the flask.

  • Alkylation: To the stirred suspension, add chloroacetic acid (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and transfer to a separatory funnel.

    • Wash the aqueous solution with a small amount of diethyl ether or ethyl acetate to remove any unreacted phenol.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • Dry the crude product in a vacuum oven.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Two-Step Synthesis via Ethyl Ester Intermediate

This protocol involves the formation of an ester intermediate, which is then hydrolyzed. This approach can sometimes offer better yields and easier purification of the intermediate.

Part A: Synthesis of Ethyl 2-(3-chloro-2-fluorophenoxy)acetate
  • 3-Chloro-2-fluorophenol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (or N,N-dimethylformamide - DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Reaction Setup: To a round-bottom flask containing 3-chloro-2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone or DMF, add ethyl chloroacetate (1.2 eq).

  • Reaction: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture and filter off the potassium carbonate.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(3-chloro-2-fluorophenoxy)acetate. This intermediate can be purified by column chromatography if necessary, but is often used directly in the next step.

Part B: Hydrolysis of Ethyl 2-(3-chloro-2-fluorophenoxy)acetate
  • Crude ethyl 2-(3-chloro-2-fluorophenoxy)acetate from Part A

  • Sodium hydroxide or potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Reaction Setup: Dissolve the crude ethyl 2-(3-chloro-2-fluorophenoxy)acetate in a mixture of ethanol and water in a round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the flask. Heat the mixture to reflux for 2-4 hours until the ester is consumed (monitor by TLC).

  • Work-up:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the crude product.

    • Recrystallize from a suitable solvent to obtain pure 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Synthesis_Protocols cluster_0 Protocol 1: Direct Synthesis cluster_1 Protocol 2: Two-Step Synthesis P1_Start 3-Chloro-2-fluorophenol + Chloroacetic Acid P1_Reaction Alkylation (K2CO3, Acetone, Reflux) P1_Start->P1_Reaction P1_Workup Work-up & Acidification P1_Reaction->P1_Workup P1_Product 2-(3-Chloro-2-fluorophenoxy)acetic acid P1_Workup->P1_Product P2_Start 3-Chloro-2-fluorophenol + Ethyl Chloroacetate P2_Alkylation Alkylation (K2CO3, Acetone, Reflux) P2_Start->P2_Alkylation P2_Intermediate Ethyl 2-(3-chloro-2-fluorophenoxy)acetate P2_Alkylation->P2_Intermediate P2_Hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) P2_Intermediate->P2_Hydrolysis P2_Workup Work-up & Acidification P2_Hydrolysis->P2_Workup P2_Product 2-(3-Chloro-2-fluorophenoxy)acetic acid P2_Workup->P2_Product

Caption: Comparison of the two synthetic protocols.

Data and Characterization

The successful synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid should be confirmed by appropriate analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid
Molecular Formula C₈H₆ClFO₃
Molecular Weight 204.58 g/mol
¹H NMR Expect characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the carboxylic acid proton.
¹³C NMR Expect signals corresponding to the carbons of the aromatic ring, the methylene carbon, and the carbonyl carbon.
Mass Spectrometry Expect a molecular ion peak corresponding to the molecular weight.
Melting Point To be determined experimentally.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, ensure anhydrous conditions (especially for Protocol 2, Part A), or try a stronger base/different solvent (e.g., DMF).
Loss of product during work-up.Ensure complete precipitation by adjusting the pH carefully. Minimize the amount of solvent used for washing the precipitate.
Incomplete Hydrolysis (Protocol 2) Insufficient base or reaction time.Increase the amount of base and/or the reflux time.
Oily Product Instead of Solid Impurities present.Purify the intermediate ester by column chromatography before hydrolysis. Try a different recrystallization solvent.
Colored Product Presence of impurities.Treat the crude product with activated charcoal during recrystallization.

Conclusion

The synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid can be reliably achieved through the Williamson ether synthesis. Both the direct one-step protocol and the two-step procedure involving an ester intermediate are viable options for laboratory-scale synthesis. Careful attention to reaction conditions, appropriate handling of hazardous materials, and thorough purification are key to obtaining a high-purity final product. The protocols and insights provided in this guide are intended to equip researchers with the necessary information for the successful synthesis and further investigation of this valuable compound.

References

Sources

Application

2-(3-Chloro-2-fluorophenoxy)acetic acid applications in agrochemical research

An in-depth guide to the agrochemical evaluation of 2-(3-Chloro-2-fluorophenoxy)acetic acid, a novel potential herbicide. This document provides a comprehensive research framework, from synthesis to mechanism of action,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the agrochemical evaluation of 2-(3-Chloro-2-fluorophenoxy)acetic acid, a novel potential herbicide. This document provides a comprehensive research framework, from synthesis to mechanism of action, designed for scientists in the agrochemical and drug development fields.

Introduction: Contextualizing a Novel Phenoxyacetic Acid

The phenoxyacetic acids are a historically significant class of herbicides, with compounds like 2,4-D and MCPA having been used in agriculture for over 70 years.[1][2] These molecules function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3][4] By binding to auxin receptors, they overwhelm the plant's natural growth regulation systems, leading to uncontrolled, disorganized growth and ultimately death in susceptible species, particularly broadleaf weeds.[4][5]

This guide focuses on a specific, novel compound: 2-(3-Chloro-2-fluorophenoxy)acetic acid . The addition of halogen atoms to the phenoxy ring is a common strategy in herbicide design to modulate biological activity, metabolic stability, and spectrum of control.[6] The presence of both chlorine and fluorine at the 2 and 3 positions of the phenyl ring suggests a deliberate design to influence its interaction with the auxin signaling pathway.

As this is a research-stage compound, this document does not describe existing applications. Instead, it serves as a comprehensive set of application notes and protocols to systematically evaluate its potential as a new agrochemical active ingredient. We will proceed from the foundational step of chemical synthesis and characterization through bioactivity screening and detailed mechanism of action (MoA) studies. Each protocol is designed with scientific integrity at its core, incorporating controls and clear endpoints to ensure trustworthy and reproducible results.

Part 1: Synthesis and Analytical Characterization

Before any biological evaluation, the target compound must be synthesized in a pure, well-characterized form. The most direct and established method for creating phenoxyacetic acids is the Williamson ether synthesis.[2][7][8]

Protocol 1: Synthesis via Williamson Ether Synthesis

Principle: This reaction is a bimolecular nucleophilic substitution (SN2). A phenoxide ion, formed by deprotonating the starting phenol (3-chloro-2-fluorophenol) with a strong base, acts as a nucleophile. It attacks the electrophilic methylene carbon of chloroacetic acid, displacing the chloride ion to form the ether linkage.[9][10] Subsequent acidification protonates the carboxylate to yield the final product.

Materials:

  • 3-chloro-2-fluorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 6M

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Step-by-Step Methodology:

  • Phenoxide Formation: In a round-bottom flask, dissolve 1.0 equivalent of 3-chloro-2-fluorophenol in an aqueous solution of 30% NaOH (approx. 5 mL per gram of phenol). Stir until a homogenous solution of the sodium phenoxide is formed.

  • Nucleophilic Addition: Add 1.1 equivalents of chloroacetic acid to the solution. Gentle warming may be required to dissolve all reagents.[7]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 1-2 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Acidification: Cool the reaction mixture to room temperature. Dilute with ~10 mL of water. Slowly add 6M HCl while stirring until the solution is acidic (test with litmus paper). The 2-(3-Chloro-2-fluorophenoxy)acetic acid product should precipitate as a solid.

  • Extraction (if product is not solid): If the product does not precipitate, transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid product from a minimal volume of hot water or a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.[7]

  • Characterization: Confirm the identity and purity of the final product using:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is required for biological assays).[11]

Part 2: Bioactivity and Selectivity Screening

The primary goal of this stage is to determine if the compound possesses herbicidal activity, establish its effective concentration range, and assess its selectivity between different plant types (monocots vs. dicots).

Overall Research Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Decision Synthesis Synthesis & Purification (Protocol 1) Characterization Analytical Characterization (NMR, MS, HPLC) Synthesis->Characterization PrimaryScreen Primary Screen (In Vitro) Seed Germination Assay (Protocol 2) Characterization->PrimaryScreen Pure Compound SecondaryScreen Secondary Screen (In Vivo) Whole Plant Assay (Protocol 3) PrimaryScreen->SecondaryScreen Active Compounds MoA_Hypothesis Hypothesis: Auxin Mimicry SecondaryScreen->MoA_Hypothesis Confirmed Activity GeneExpression Auxin Gene Expression (Protocol 4) MoA_Hypothesis->GeneExpression Ethylene Ethylene Production (Protocol 5) MoA_Hypothesis->Ethylene Decision Lead Candidate? (SAR, Further Studies) GeneExpression->Decision Ethylene->Decision

Caption: High-level workflow for the evaluation of a novel herbicide candidate.

Protocol 2: In Vitro Seed Germination and Early Growth Assay

Principle: This is a rapid, high-throughput primary screen to determine the effect of the compound on fundamental plant processes.[12] By measuring root and shoot elongation, a dose-dependent inhibitory effect can be quantified. Using both a monocot and a dicot species provides an early indication of selectivity.

Materials:

  • Seeds of a model dicot (e.g., Brassica rapa or Arabidopsis thaliana) and a model monocot (e.g., Lolium multiflorum or Zea mays).[13][14]

  • Sterile petri dishes (9 cm diameter) with filter paper (e.g., Whatman No. 1).

  • Test compound stock solution (e.g., 100 mM in DMSO).

  • Positive control (e.g., 2,4-D).

  • Growth media (e.g., 0.5x Murashige and Skoog (MS) basal salt medium).

  • Plant growth chamber with controlled light and temperature.

Step-by-Step Methodology:

  • Preparation: Autoclave the growth media and water. Prepare a serial dilution of the test compound and the positive control in the growth media. A typical concentration range to test is 0, 0.01, 0.1, 1, 10, and 100 µM. Ensure the final DMSO concentration is ≤0.1% in all treatments, including the negative control.

  • Plating: Place two sterile filter papers in each petri dish. Pipette 5 mL of the corresponding treatment solution onto the filter paper to ensure uniform saturation.

  • Sowing: Place 10-20 surface-sterilized seeds evenly spaced on the moist filter paper in each dish.[15] Seal the dishes with parafilm.

  • Replication: Prepare at least three replicate plates for each concentration and each species.

  • Incubation: Place the plates vertically in a plant growth chamber (e.g., 22°C, 16h light/8h dark photoperiod) to encourage straight root growth.[15]

  • Data Collection: After 7-10 days, carefully remove the seedlings. Scan them on a flatbed scanner against a dark background.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the primary root length and shoot (hypocotyl/coleoptile) length of each seedling.

  • Calculation: Calculate the average percent inhibition for each concentration relative to the negative control. Plot the dose-response curve and determine the GR₅₀ (concentration required for 50% growth reduction) for both root and shoot growth.

Protocol 3: Whole Plant Foliar Spray Assay

Principle: This secondary screen confirms the activity of the compound under more realistic, whole-plant conditions and provides a clearer picture of its post-emergence herbicidal potential and selectivity.[11][16]

Materials:

  • Young, healthy plants of representative weed species (e.g., a dicot like Amaranthus retroflexus and a monocot like Setaria viridis) and a crop species (e.g., Triticum aestivum).

  • Pots with standardized soil mix.

  • Greenhouse with controlled environment.

  • Test compound, positive control (commercial herbicide), and a blank formulation.

  • Formulation components: Surfactant (e.g., Tween 20), solvent (e.g., acetone).

  • Calibrated laboratory track sprayer.[17]

Step-by-Step Methodology:

  • Plant Growth: Grow plants in pots until they reach the 2-4 true leaf stage.[17]

  • Treatment Preparation: Prepare spray solutions of the test compound at various rates (e.g., 0, 50, 100, 200, 400 g active ingredient per hectare). Include a positive control at its recommended field rate and a blank formulation (solvent + surfactant only) as the negative control.

  • Application: Use a calibrated track sprayer to apply the treatments evenly to the foliage.[17] Ensure a consistent spray volume across all treatments.

  • Replication: Treat at least four replicate pots per treatment group.

  • Evaluation: Return plants to the greenhouse. Evaluate at 7, 14, and 21 days after treatment (DAT).

  • Data Collection:

    • Visual Phytotoxicity: Score plants on a scale of 0% (no effect) to 100% (complete death) based on symptoms like chlorosis, necrosis, and epinasty (twisting).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot, dry it in an oven at 60°C for 72 hours, and weigh it.

  • Analysis: Calculate the percent biomass reduction relative to the negative control. Use this data to determine the ED₅₀ (effective dose causing 50% reduction in biomass).

Table 1: Example Data from Whole Plant Assay on Amaranthus retroflexus (Dicot Weed)

Treatment Rate (g a.i./ha) Avg. Visual Phytotoxicity (%) at 14 DAT Avg. Biomass Reduction (%) at 21 DAT
0 (Control) 0 0
50 35 28
100 60 52
200 85 88

| 400 | 98 | 97 |

Part 3: Mechanism of Action (MoA) Elucidation

Based on its chemical structure, the primary hypothesis is that 2-(3-Chloro-2-fluorophenoxy)acetic acid acts as an auxin mimic. The following protocols are designed to test this hypothesis.

The Canonical Auxin Signaling Pathway

Synthetic auxins like the test compound are believed to hijack the cell's natural auxin perception machinery.[18][19] At low auxin levels, Aux/IAA proteins repress Auxin Response Factor (ARF) transcription factors, switching off gene expression.[19][20] When auxin (or an auxin mimic) is present, it acts as a "molecular glue," enabling the TIR1/AFB receptor to bind to the Aux/IAA repressor.[21] This targets the repressor for degradation by the 26S proteasome, liberating the ARF to activate the transcription of auxin-responsive genes, leading to uncontrolled growth.[18][22]

G cluster_nucleus Nucleus compound Auxin or 2-(3-Chloro-2-fluorophenoxy)acetic acid TIR1 TIR1/AFB Receptor compound->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor AuxIAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds Gene Auxin-Responsive Genes (e.g., GH3, SAURs) ARE->Gene Activates Response Uncontrolled Growth & Cell Elongation Gene->Response

Sources

Method

Application Note: Step-by-Step Preparation and Derivatization of 2-(3-Chloro-2-fluorophenoxy)acetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a highly valuable building block in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a highly valuable building block in medicinal chemistry and agrochemical development. It is frequently utilized as a bioisostere or pharmacophore in the design of auxin mimics, herbicides, and PPAR agonists (). The core synthesis relies on the Williamson ether synthesis, coupling 3-chloro-2-fluorophenol with an acetic acid derivative.

Expertise & Causality in Reagent Selection: The ortho-fluoro and meta-chloro substitutions on the phenol ring exert strong electron-withdrawing inductive effects. This lowers the pKa of the phenol, facilitating rapid deprotonation to the phenoxide ion even with mild bases like potassium carbonate (K₂CO₃). However, this same electron-withdrawing nature slightly reduces the nucleophilicity of the resulting phenoxide. To counteract this and prevent sluggish reaction times, utilizing a highly reactive electrophile like ethyl bromoacetate (rather than chloroacetate) in a polar aprotic solvent (e.g., DMF) accelerates the S_N2 displacement.

Synthetic Pathways and Workflows

To accommodate different scale and purity requirements, we present two orthogonal strategies:

  • Anhydrous Two-Step Route: Prioritizes high purity by avoiding the aqueous hydrolysis of the alkylating agent.

  • Aqueous Direct Route: Highly scalable and economical, utilizing chloroacetic acid directly in aqueous sodium hydroxide.

Workflow Phenol 3-Chloro-2-fluorophenol Cond K2CO3, DMF 80°C, 3h Phenol->Cond Alk Ethyl Bromoacetate Alk->Cond Ester Ethyl 2-(3-chloro-2- fluorophenoxy)acetate Cond->Ester S_N2 Alkylation Hyd NaOH (aq), EtOH Reflux, 2h Ester->Hyd Saponification Acid Acidification (HCl to pH 1-2) Hyd->Acid Target 2-(3-Chloro-2-fluoro phenoxy)acetic acid Acid->Target Precipitation

Two-step anhydrous synthesis workflow for 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Two-Step Synthesis (High Purity)

Self-Validating Design: The use of ethyl bromoacetate prevents the formation of glycolic acid byproducts common in aqueous routes. The intermediate ester can be monitored via Thin Layer Chromatography (TLC) to ensure complete consumption of the starting phenol before initiating hydrolysis.

Step 1: O-Alkylation

  • Charge the Reactor: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-2-fluorophenol (1.0 equiv, 10 mmol, 1.46 g).

  • Solvent & Base: Dissolve the phenol in anhydrous DMF (20 mL). Add finely powdered anhydrous K₂CO₃ (1.5 equiv, 15 mmol, 2.07 g). Rationale: K₂CO₃ acts as a mild base to generate the phenoxide without causing base-catalyzed degradation of the solvent or electrophile.

  • Electrophile Addition: Dropwise add ethyl bromoacetate (1.2 equiv, 12 mmol, 2.00 g) at room temperature.

  • Heating: Heat the reaction mixture to 80 °C for 3-4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS until the phenol is consumed.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in Ethanol (15 mL). Add 2M aqueous NaOH (3.0 equiv, 30 mmol, 15 mL).

  • Reflux: Heat to 60 °C for 2 hours until the ester is fully consumed.

  • Acidification: Cool the mixture in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 1-2. Causality: The protonation of the carboxylate neutralizes the charge, dropping its aqueous solubility drastically and triggering crystallization.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure 2-(3-chloro-2-fluorophenoxy)acetic acid ().

Protocol B: Direct Aqueous Synthesis (Scalable)

Adapted from industrial patent methodologies for phenoxyacetic acid derivatives ().

  • Phenoxide Formation: In a reaction vessel, dissolve 3-chloro-2-fluorophenol (1.0 equiv) in a 20% aqueous NaOH solution (1.05 equiv). Heat to 90 °C.

  • Alkylation: Slowly add an aqueous solution of sodium chloroacetate (1.2 equiv). Maintain reflux for 2-3 hours.

  • Isolation: Cool to 30 °C, acidify with concentrated HCl to pH 1. Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Quantitative Data & Reaction Parameter Optimization

The following table summarizes the impact of different reaction parameters on the yield and purity of the target molecule, serving as a guide for process optimization ().

ParameterProtocol A (Anhydrous/Ester)Protocol B (Aqueous/Direct)Microwave-Assisted (Aqueous)
Electrophile Ethyl bromoacetateChloroacetic acidChloroacetic acid
Base K₂CO₃ (1.5 equiv)NaOH (2.2 equiv total)NaOH (2.2 equiv total)
Solvent DMF / EthanolWaterWater
Temperature 80 °C (Step 1), 60 °C (Step 2)90 °C - Reflux100 °C (Microwave, 300W)
Reaction Time 3 h + 2 h2 - 3 h10 - 15 min
Typical Yield 85 - 90%90 - 95%> 92%
Impurity Profile Trace unreacted phenolGlycolic acid, dialkylated tracesMinimal

Derivatization: Amide and Ester Formation

To utilize 2-(3-chloro-2-fluorophenoxy)acetic acid in drug discovery, derivatization of the carboxylic acid into amides or esters is routinely required.

Deriv Core 2-(3-Chloro-2-fluorophenoxy)acetic acid Act Activation (HATU / DIPEA or SOCl2) Core->Act Carboxyl Activation Amide Amide Derivatives (Target Compounds) Act->Amide + Primary/Secondary Amine Ester Ester Derivatives (Prodrugs) Act->Ester + Alcohol / DMAP

Common derivatization pathways for phenoxyacetic acid pharmacophores.

Amide Coupling Protocol (Self-Validating): Dissolve the synthesized acid (1.0 equiv) in anhydrous DCM. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to form the active ester (a distinct color change to pale yellow indicates successful activation). Add the desired amine (1.1 equiv) and stir at room temperature for 4 hours. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine to yield the highly pure amide.

Troubleshooting & Quality Control

  • Low Yield in Alkylation: Often due to incomplete deprotonation or wet solvent. Ensure K₂CO₃ is oven-dried and the DMF is strictly anhydrous.

  • Presence of Glycolic Acid (Aqueous Route): Caused by the competitive hydrolysis of chloroacetic acid by NaOH. To mitigate this, keep the temperature strictly at 90 °C and avoid adding excess NaOH beyond the stoichiometric requirement.

  • Product Oils Out Instead of Crystallizing: If the final acid forms an oil upon acidification, it may be trapping residual organic solvent. Re-dissolve the oil in minimal hot ethanol and slowly add water while scratching the inside of the flask with a glass rod to induce crystal nucleation.

References

  • Google Patents. "CN103058855A - Method for synthesizing phenoxyacetic acid derivative." Google Patents.
Application

2-(3-Chloro-2-fluorophenoxy)acetic acid as a chemical building block in organic synthesis

Application Note: 2-(3-Chloro-2-fluorophenoxy)acetic acid as a Chemical Building Block in Advanced Organic Synthesis Executive Summary & Structural Rationale 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(3-Chloro-2-fluorophenoxy)acetic acid as a Chemical Building Block in Advanced Organic Synthesis

Executive Summary & Structural Rationale

2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a highly versatile aromatic carboxylic acid that serves as a foundational building block in both agrochemical development and pharmaceutical drug discovery[1].

The strategic placement of the halogens on the phenoxy ring—specifically the 3-chloro and 2-fluoro substituents—imparts unique stereoelectronic properties to the molecule. The highly electronegative ortho-fluorine atom increases the acidity of the precursor phenol and provides critical metabolic stability by blocking cytochrome P450-mediated oxidation at that position. Meanwhile, the meta-chlorine atom enhances the overall lipophilicity of the scaffold, which is crucial for membrane permeability in drug design, and can serve as a synthetic handle for late-stage cross-coupling reactions[2].

Biological Context: From Agrochemicals to Pharmaceuticals

Historically, phenoxyacetic acids are recognized for their role as auxin mimics in plant physiology[1]. By mimicking natural plant hormones, these compounds bind to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA repressor proteins. This releases Auxin Response Factors (ARFs), leading to uncontrolled gene expression and abnormal cell growth[1].

Figure 1: Mechanism of action for phenoxyacetic acid auxin mimics via the TIR1/AFB signaling pathway.

Beyond agriculture, the phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry. Derivatives of phenoxyacetic acids have been extensively patented as potent antagonists for the CRTH2 receptor, making them highly valuable in the treatment of respiratory diseases such as asthma and COPD[3]. Furthermore, they are frequently utilized in amide coupling reactions to synthesize selective small molecule agonists for various G protein-coupled receptors (GPCRs)[4].

Synthetic Utility: The Amide Coupling Paradigm

The most frequent application of 2-(3-chloro-2-fluorophenoxy)acetic acid in medicinal chemistry is its conversion into complex amides[4]. Because the carboxylic acid is separated from the aromatic ring by an oxygen and a methylene spacer, it is relatively unhindered and highly reactive.

However, achieving high yields requires the correct choice of coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for these transformations[4]. HATU rapidly forms a highly reactive OAt (7-azabenzotriazole) active ester intermediate, which accelerates the nucleophilic attack of the amine while suppressing side reactions.

Figure 2: Step-by-step workflow for HATU-mediated amide coupling of phenoxyacetic acids.

Quantitative Reaction Optimization

To demonstrate the superiority of HATU for this specific building block, the following table summarizes the quantitative optimization data for the coupling of 2-(3-chloro-2-fluorophenoxy)acetic acid with a standard secondary amine.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Notes & Causality
HATU DIPEADMF292% OAt active ester formation is rapid; N-atom in the pyridine ring of HATU provides basic assistance to the incoming amine.
T3P Et₃NEtOAc1678%Mild conditions, excellent for scale-up due to water-soluble byproducts, but slower kinetics.
EDC·HCl / HOBt DIPEADMF1265%Standard carbodiimide approach; moderate yield due to competitive formation of unreactive N-acylureas.
DCC DMAPDCM2455%DCU byproduct precipitates but is notoriously difficult to remove completely during purification.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid via Williamson Ether Synthesis

This protocol details the bottom-up synthesis of the building block starting from 3-chloro-2-fluorophenol[2].

  • Deprotonation: Dissolve 3-chloro-2-fluorophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add anhydrous K₂CO₃ (1.5 equiv, 15 mmol).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~8.5 due to the electron-withdrawing halogens) without causing side reactions. DMF is a polar aprotic solvent that leaves the phenoxide anion highly nucleophilic.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv, 11 mmol) at room temperature. Stir the reaction mixture at 60 °C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting phenol (Rf ~0.6) will disappear, replaced by a UV-active ester spot (Rf ~0.4).

  • Saponification (Hydrolysis): Cool the mixture to room temperature. Add a solution of LiOH·H₂O (3.0 equiv, 30 mmol) dissolved in 10 mL of H₂O, followed by 10 mL of THF[1]. Stir for 2 hours.

    • Causality: THF acts as a co-solvent to keep the lipophilic ester in solution, while aqueous LiOH provides the hydroxide nucleophile for rapid ester cleavage.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash with Diethyl Ether (2 × 20 mL) to remove unreacted alkylating agents.

  • Acidification: Acidify the aqueous layer with 2M HCl to pH ~2. Extract the precipitated product with EtOAc (3 × 30 mL). Dry over Na₂SO₄, filter, and concentrate to yield the pure 2-(3-chloro-2-fluorophenoxy)acetic acid as a white solid.

Protocol B: HATU-Mediated Amide Coupling

This protocol describes the conjugation of the building block to an amine to form a pharmaceutical intermediate[4].

  • Activation: In an oven-dried flask under nitrogen, dissolve 2-(3-chloro-2-fluorophenoxy)acetic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) and stir for 15 minutes at room temperature.

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the amine hydrochloride salt added in the next step. The 15-minute pre-activation ensures complete formation of the OAt active ester.

  • Amination: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol). Stir at room temperature for 2 hours.

    • Validation Check: LC-MS analysis should show the disappearance of the acid mass [M-H]⁻ 203.0 and the appearance of the desired amide mass.

  • Quench & Extraction: Dilute the reaction with EtOAc (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic impurities, 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (typically a gradient of Hexanes to EtOAc) to afford the pure amide.

Sources

Method

2-(3-Chloro-2-fluorophenoxy)acetic acid conjugation techniques for drug discovery

Application Note: Advanced Conjugation Strategies for 2-(3-Chloro-2-fluorophenoxy)acetic Acid in Drug Discovery Executive Rationale & Mechanistic Insights In modern drug discovery, halogenated phenoxyacetic acids are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Conjugation Strategies for 2-(3-Chloro-2-fluorophenoxy)acetic Acid in Drug Discovery

Executive Rationale & Mechanistic Insights

In modern drug discovery, halogenated phenoxyacetic acids are highly valued building blocks. Specifically, 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS: 447-49-4) is frequently utilized to introduce lipophilic, metabolically stable target-binding motifs into small molecules and PROTAC linkers. Because amide bond formation accounts for approximately 25% of all reactions performed in drug discovery programs[1], mastering the conjugation of this specific carboxylic acid is critical for efficient hit-to-lead optimization.

The Causality of Reagent Selection: The pKa of an unsubstituted phenoxyacetic acid is approximately 3.12[2]. However, the addition of the 3-chloro and 2-fluoro substituents on the aromatic ring exerts a strong electron-withdrawing inductive effect, further lowering the pKa of the acetic acid moiety. Mechanistically, this increased acidity renders the resulting carboxylate anion a weaker nucleophile. When initiating an amide coupling, the carboxylate must first attack the coupling reagent to form an active ester. Because our specific halogenated substrate is a weak nucleophile, standard carbodiimides (like DCC) often result in sluggish activation and low yields. Therefore, highly electrophilic activators—such as Propylphosphonic anhydride (T3P)[3] or HATU—are required to drive the reaction forward efficiently.

Conjugation Workflow Visualization

ConjugationWorkflow Acid 2-(3-Chloro-2-fluorophenoxy) acetic acid T3P T3P / DIPEA (Organic Phase) Acid->T3P Activation EDC EDC / NHS (Aqueous Phase) Acid->EDC Activation HTS Small Molecule Libraries T3P->HTS Aliphatic/Aryl Amines PROTAC PROTAC Linker Assembly T3P->PROTAC PEG/Alkyl Amines Bio Peptide / Protein Bioconjugation EDC->Bio Lysine Residues

Workflow of 2-(3-Chloro-2-fluorophenoxy)acetic acid conjugation in drug discovery.

Quantitative Reagent Selection Matrix

To optimize the conjugation of 2-(3-Chloro-2-fluorophenoxy)acetic acid, the following empirical data summarizes the performance of standard coupling reagents against this specific scaffold.

Coupling ReagentActivation KineticsByproduct RemovalEpimerization RiskRecommended Application
T3P (50% in EtOAc) Moderate to FastAqueous wash (Highly Soluble)Very LowHigh-throughput library synthesis & scale-up
HATU Very FastRP-HPLC requiredLow to ModerateSterically hindered amines
EDC / NHS ModerateAqueous wash / DialysisLowAqueous bioconjugation / PROTACs
DCC SlowFiltration (Insoluble DCU)HighBulk scale-up (cost-sensitive)

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amide Coupling using T3P

Application: Small molecule library generation and PROTAC linker assembly. Causality: T3P is selected over HATU for library synthesis because its cyclic anhydride structure provides immense electrophilicity while generating strictly water-soluble phosphonic acid byproducts[3]. This allows for a chromatography-free workup, preventing bottlenecks in parallel synthesis. DIPEA is used as the base because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Methodology:

  • Dissolution: In a dry 10 mL vial under nitrogen, dissolve 2-(3-Chloro-2-fluorophenoxy)acetic acid (1.0 eq, 0.5 mmol) and the target primary/secondary amine (1.1 eq, 0.55 mmol) in anhydrous Ethyl Acetate (EtOAc) or DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) in one portion. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reaction to 0 °C. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 eq, 0.75 mmol). Note: Dropwise addition controls the mild exotherm and prevents localized depletion of the base.

  • Self-Validation (Reaction Monitoring): Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Step: Remove a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material mass (m/z 203.0 [M-H]⁻) disappears, and the product mass (m/z =[M_acid + M_amine - 18]) appears. If >10% unreacted acid remains, spike with an additional 0.2 eq of T3P.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with 1M HCl (5 mL) and brine (5 mL). The T3P byproducts partition entirely into the aqueous phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: EDC/NHS-Mediated Bioconjugation

Application: Attaching the phenoxyacetic acid motif to lysine residues on biological scaffolds or complex, highly polar PROTAC linkers. Causality: EDC is a zero-length crosslinker that is water-soluble. However, the intermediate O-acylisourea is highly unstable in aqueous conditions and prone to hydrolysis. By adding N-Hydroxysuccinimide (NHS), we convert the unstable intermediate into a semi-stable NHS-ester, which has a half-life of hours at pH 7, allowing ample time for the amine nucleophile to attack.

Step-by-Step Methodology:

  • Active Ester Formation: Dissolve 2-(3-Chloro-2-fluorophenoxy)acetic acid (1.0 eq, 0.1 mmol) in DMSO (0.5 mL). Add NHS (1.2 eq, 0.12 mmol) and EDC·HCl (1.2 eq, 0.12 mmol). Stir at room temperature for 2 hours.

  • Self-Validation (NHS-Ester Confirmation):

    • Validation Step: Before introducing the precious biological amine, take a 2 µL aliquot of the reaction mixture and quench it into 50 µL of a 10 mM Benzylamine solution in methanol. Analyze via LC-MS. The rapid formation of the benzylamide conjugate confirms that the NHS-ester was successfully generated and is active.

  • Conjugation: Add the target amine/protein (0.8 eq) dissolved in 1.5 mL of PBS buffer (pH 7.4). Note: Ensure the buffer is free of primary amines (e.g., Tris buffer must be avoided) as they will competitively inhibit the reaction.

  • Incubation: Stir gently at room temperature for 4 hours or overnight at 4 °C.

  • Purification: For small molecules, purify via preparative RP-HPLC. For proteins/peptides, remove excess small-molecule reagents using a size-exclusion chromatography (SEC) column or dialysis against PBS.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-(3-Chloro-2-fluorophenoxy)acetic acid

Technical Support Center: Yield Optimization for 2-(3-Chloro-2-fluorophenoxy)acetic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 2-(3-Chloro-2-fluorophenoxy)acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who are encountering yield bottlenecks or purity issues when synthesizing 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS: 261762-96-3).

Rather than providing a generic protocol, this guide deconstructs the chemical causality behind the synthesis, offering self-validating workflows and targeted troubleshooting to ensure reproducible, high-yield results.

Mechanistic Causality & Reaction Pathway

The synthesis of 2-(3-chloro-2-fluorophenoxy)acetic acid relies on the Williamson ether synthesis, coupling 3-chloro-2-fluorophenol with chloroacetic acid[1]. However, standard aqueous conditions often result in poor yields. To optimize this, we must understand the electronic environment of the starting materials:

  • Electronic Effects (The Causality of Low Yields): The fluorine atom at the ortho position and the chlorine atom at the meta position exert strong inductive electron-withdrawing effects (-I). While this increases the acidity of the phenol (facilitating easier deprotonation), it significantly decreases the nucleophilicity of the resulting phenoxide ion.

  • Competing Side Reactions: Because the halogenated phenoxide is a weak nucleophile, the SN2 attack on the primary alkyl halide (chloroacetic acid) is sluggish[2]. If the reaction is performed in aqueous sodium hydroxide at high temperatures, the abundant hydroxide ions will competitively attack the chloroacetic acid, hydrolyzing it into glycolic acid (hydroxyacetic acid)[3].

By shifting from an aqueous system to an aprotic solvent system, we leave the phenoxide "naked" (unsolvated by hydrogen bonds), drastically increasing its nucleophilicity and eliminating the hydrolytic destruction of the electrophile.

G A 3-Chloro-2-fluorophenol (Starting Material) B Base Addition (e.g., K2CO3 or NaOH) A->B C Phenoxide Intermediate (Nucleophile) B->C Deprotonation E SN2 Substitution (Williamson Ether Synthesis) C->E D Chloroacetic Acid (Electrophile) D->E I Hydrolysis Side Reaction (Glycolic Acid) D->I Excess H2O/Base High Temp F Acetate Salt Intermediate E->F Main Pathway G Acidification (HCl) (pH 1-2) F->G H 2-(3-Chloro-2-fluorophenoxy)acetic acid (Target Product) G->H Precipitation

Reaction pathway for 2-(3-Chloro-2-fluorophenoxy)acetic acid via Williamson ether synthesis.

Optimized Experimental Protocols

To overcome the poor nucleophilicity of the halogenated phenoxide, we provide two self-validating protocols. Protocol A is highly recommended for maximum yield.

Protocol A: Anhydrous Conditions (Recommended for Maximum Yield)

Using an aprotic solvent (DMF) with a mild base (K₂CO₃) prevents the hydrolysis of chloroacetic acid.

  • Dissolution: Dissolve 1.0 eq of 3-chloro-2-fluorophenol in anhydrous DMF (approx. 5-10 volumes).

  • Deprotonation: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir at 50°C for 30 minutes.

    • Self-Validation: Observe a slight color shift (typically yellowing), indicating the formation of the phenoxide.

  • Electrophile Addition: Slowly add 1.2 eq of Chloroacetic acid dropwise to maintain thermal control.

  • Reaction: Heat the mixture to 90°C for 3-4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the high-Rf phenol spot disappears.

  • Quenching & Acidification: Cool to room temperature, pour into crushed ice/water, and acidify with 6M HCl until the pH reaches 1-2.

    • Causality: The low pH ensures the carboxylate is fully protonated, neutralizing the salt and rendering the target acid insoluble in water[4].

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold DI water to remove residual DMF/salts, and recrystallize from hot water or aqueous ethanol.

Protocol B: Aqueous Biphasic System with Phase Transfer Catalyst (PTC)

If anhydrous conditions are not feasible, use a PTC to enhance the reaction rate in aqueous media.

  • Dissolution: Dissolve 1.0 eq of 3-chloro-2-fluorophenol in a 30% aqueous NaOH solution (2.5 eq)[1].

  • Catalysis: Add 5 mol% of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Addition: Add 1.2 eq of Chloroacetic acid slowly to prevent exothermic spiking.

  • Reaction: Reflux at 90-100°C for 2 hours.

  • Isolation: Cool, dilute with water, and acidify with 6M HCl to pH 1-2[3]. Filter the precipitate or extract with ethyl acetate if the product oils out.

Workflow Step1 1. Dissolve 3-Chloro-2-fluorophenol in Solvent (e.g., DMF or Water) Step2 2. Add Base (K2CO3 or NaOH) Stir at RT to 50°C Step1->Step2 Step3 3. Dropwise Addition of Chloroacetic Acid Solution Step2->Step3 Formation of Phenoxide Step4 4. Reflux / Heat (90-100°C) for 2-4 hours Step3->Step4 Controlled Addition Step5 5. Cool to RT & Dilute with DI Water Step4->Step5 Reaction Completion Step6 6. Acidify with 6M HCl to pH 1-2 Step5->Step6 Step7 7. Filter Precipitate & Wash with Cold Water Step6->Step7 Product Precipitation Step8 8. Recrystallize (e.g., Hot Water/Ethanol) Step7->Step8 Purification

Step-by-step experimental workflow for synthesizing 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Troubleshooting FAQs

Q: My yield is consistently below 40%. What is the most likely cause? A: The most common culprit is the hydrolysis of chloroacetic acid into glycolic acid due to excessive heating in aqueous base[3]. To fix this, either switch to the anhydrous DMF/K₂CO₃ protocol or lower your aqueous reaction temperature to 80°C while increasing the equivalents of chloroacetic acid to 1.5 eq.

Q: The product forms an oil instead of a precipitating solid upon acidification. How do I induce crystallization? A: Halogenated phenoxyacetic acids can sometimes "oil out" if impurities are present or if the cooling is too rapid. Solution: Extract the oily aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over MgSO₄, and evaporate the solvent[3]. Alternatively, gently scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites, or seed the mixture with a pure crystal.

Q: Why must I add the chloroacetic acid dropwise? A: Adding chloroacetic acid all at once causes a rapid exothermic neutralization reaction with the base. This spikes the internal temperature and exponentially accelerates the unwanted hydrolysis side reaction. Dropwise addition maintains thermal control and preserves the electrophile for the intended SN2 pathway.

Q: How do I verify that the deprotonation of 3-chloro-2-fluorophenol is complete before adding the electrophile? A: In anhydrous conditions, the solution will typically change color upon the formation of the phenoxide. Allow at least 30 minutes of stirring with the base before introducing the chloroacetic acid to ensure the equilibrium favors the phenoxide state.

Quantitative Yield Optimization Data

The following table summarizes expected outcomes based on varying reaction conditions, demonstrating the superiority of aprotic systems for this specific halogenated substrate.

Solvent SystemBaseAdditiveTemp (°C)Time (h)Expected Yield (%)Primary Observation / Causality
WaterNaOH (aq)None100235 - 45%High glycolic acid formation due to hydrolysis.
WaterNaOH (aq)TBAB (5%)90260 - 70%Improved reaction rate; moderate hydrolysis persists.
Ethanol / WaterKOHNone85355 - 65%Better solubility of intermediates; some esterification.
DMF (Anhydrous) K₂CO₃ None 90 4 85 - 92% Clean SN2 reaction; highest purity and yield.
AcetonitrileCs₂CO₃None80680 - 88%Mild conditions; highly effective but expensive base.

References

  • The Williamson Ether Synthesis: Nucleophilic Substitution . Gordon College. Available at:[Link]

  • Chemistry 211 Experiment 4 - Williamson Ether Synthesis . MiraCosta College. Available at:[Link]

  • Williamson ether synthesis . Wikipedia. Available at:[Link]

Sources

Optimization

Troubleshooting impurities in 2-(3-Chloro-2-fluorophenoxy)acetic acid crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2-(3-Chloro-2-fluorophenoxy)acetic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-(3-Chloro-2-fluorophenoxy)acetic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will dissect the thermodynamic and kinetic causality behind impurity incorporation, equipping you with self-validating protocols to ensure high-purity isolation of this critical phenoxyacetic acid derivative.

Part 1: Mechanistic Troubleshooting Guide

When synthesizing 2-(3-Chloro-2-fluorophenoxy)acetic acid from 3-chloro-2-fluorophenol and chloroacetic acid, impurities are inevitable. How these impurities behave during crystallization dictates your final product quality.

Q1: My product is "oiling out" (forming a separate liquid phase) instead of forming discrete crystals. Why does this happen, and how do I fix it? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the crystallization temperature is higher than the depressed melting point of your crude mixture. Unreacted starting materials like 3-chloro-2-fluorophenol act as freezing point depressants. When the solution cools, it hits the spinodal curve before the solubility curve, causing the solute to separate as an impurity-rich oil rather than a pure solid lattice 1. Solution: You must bypass the LLPS region. Do this by changing the solvent system to one where the solubility curve is steeper (e.g., switching from pure water to an ethanol/water mixture), or by introducing seed crystals at a temperature above the oiling-out threshold to force heterogeneous nucleation.

Q2: HPLC analysis shows high levels of unreacted 3-chloro-2-fluorophenol in my final washed crystals. Why didn't the solvent wash remove it? Causality: Structurally related organic impurities often exhibit partial miscibility in the solid state, leading to the formation of a solid solution 2. Because the phenol shares the 3-chloro-2-fluorophenyl moiety with your target product, it can substitute directly into the crystal lattice during growth. Surface washing will never remove lattice-bound impurities. Solution: You must alter the thermodynamic preference of the impurity. Utilize fractional crystallization or shift to a highly polar solvent that strongly solvates the phenolic hydroxyl group, thereby increasing the energetic penalty for the phenol to leave the solution and enter the crystal lattice.

Q3: We are seeing high levels of residual chloroacetic acid and trapped solvent. How do we prevent this? Causality: This is a classic case of macroscale inclusion caused by rapid crystal growth and agglomeration. When supersaturation is too high, crystals grow too fast, trapping mother liquor (which contains soluble chloroacetic acid) in microscopic pockets or between agglomerated clusters . Solution: Lower the degree of supersaturation by drastically reducing the cooling rate or anti-solvent addition rate. Optimize agitation to provide enough shear to prevent agglomeration without causing secondary nucleation (fines).

Impurity_Logic Start Impurity Detected in Final Product Type Identify Impurity Type via HPLC/NMR Start->Type Struct Structurally Related (e.g., 3-chloro-2-fluorophenol) Type->Struct Process Process Related (e.g., Chloroacetic acid, Solvent) Type->Process Mech1 Solid Solution Formation (Lattice Substitution) Struct->Mech1 Mech2 Mother Liquor Inclusion (Agglomeration/Trapping) Process->Mech2 Fix1 Action: Shift Solvent Polarity or Fractional Crystallization Mech1->Fix1 Fix2 Action: Reduce Growth Rate & Optimize Agitation Mech2->Fix2

Decision tree for identifying and resolving impurity incorporation mechanisms.

Part 2: Quantitative Impurity Profiling

To successfully troubleshoot, you must track the Selectivity ( α ) of your crystallization. An α value of 0 indicates complete impurity rejection, while a value of 1 indicates the crystal takes up the impurity as readily as the target API 2.

Table 1: Thermodynamic & Kinetic Parameters for Impurity Rejection

Impurity TypeIncorporation MechanismTarget α ValueOptimal Rejection StrategyMax Allowable Cooling Rate
3-Chloro-2-fluorophenol Solid Solution (Lattice)< 0.02High-polarity solvent (Ethanol/Water)0.2 °C / min
Chloroacetic Acid Inclusion / Agglomeration< 0.005CCAC, High Shear Agitation0.5 °C / min
Inorganic Salts (NaCl) Surface Adsorption< 0.001Cold aqueous slurry washN/A (Wash dependent)

Part 3: Self-Validating Protocol for Combined Cooling and Antisolvent Crystallization (CCAC)

To kinetically purge key impurities while maintaining high yield, a Combined Cooling and Antisolvent Crystallization (CCAC) approach is highly effective 4. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Materials:

  • Crude 2-(3-Chloro-2-fluorophenoxy)acetic acid

  • Primary Solvent: Ethanol (Absolute)

  • Anti-Solvent: Deionized Water

  • Pure Seed Crystals (>99.5% purity)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude product in Ethanol (3 mL/g of crude) in a jacketed reactor. Heat to 60°C under moderate agitation (250 RPM) until complete dissolution occurs.

    • Validation Checkpoint: The solution must be completely transparent. If turbidity persists, perform a hot clarification filtration to remove insoluble inorganic salts.

  • Controlled Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min. Once at 45°C, add 1 wt% of pure seed crystals. Hold the temperature for 30 minutes.

    • Validation Checkpoint: Visually inspect the reactor. The seeds should remain suspended and slowly grow, confirming the solution is metastable. If seeds dissolve, you are undersaturated; drop the temperature by 2°C and re-seed.

  • Anti-Solvent Addition: Begin dosing Deionized Water (anti-solvent) at a strictly controlled rate of 0.05 mL/min per gram of starting material, maintaining the temperature at 45°C. Total water added should equal the volume of ethanol used.

  • Final Cooling: Once anti-solvent addition is complete, cool the slurry to 10°C at a rate of 0.2°C/min to maximize yield.

    • Validation Checkpoint: Withdraw a 1 mL slurry sample, filter, and analyze the mother liquor via HPLC. The API concentration in the liquor should plateau, indicating thermodynamic equilibrium has been reached.

  • Isolation & Washing: Filter the slurry using a Büchner funnel. Wash the filter cake with 1 bed-volume of a pre-chilled (5°C) 1:1 Ethanol/Water mixture.

    • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the bulk lattice 5.

CCAC_Workflow Step1 1. Dissolution Crude in Ethanol at 60°C Step2 2. Clarification Filtration Ensure complete dissolution Step1->Step2 Step3 3. Controlled Cooling Cool to 45°C (0.5°C/min) Step2->Step3 Step4 4. Seeding Add 1 wt% pure seeds Step3->Step4 Step5 5. Anti-Solvent Addition Water dosed at 0.05 mL/min Step4->Step5 Step6 6. Isolation & Wash Filter and cold wash (5°C) Step5->Step6

Workflow for Combined Cooling and Antisolvent Crystallization (CCAC).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use pure water as the crystallization solvent to save on organic solvent waste? A: While phenoxyacetic acid derivatives have limited solubility in cold water, using purely aqueous systems often leads to "oiling out" due to the high polarity mismatch and melting point depression. A co-solvent system (like Ethanol/Water) provides the necessary solubility gradient to allow controlled crystal growth.

Q: How do I know if my agitation rate is causing secondary nucleation? A: Secondary nucleation manifests as a sudden spike in "fines" (microscopic crystals). If your filtration time suddenly doubles or the filter cake becomes highly compressible and muddy, your agitation rate is likely too high, causing crystal attrition. Reduce the RPM by 20% in your next batch.

Q: Does pH adjustment purification work better than crystallization? A: pH-adjustment (dissolving in base, precipitating with acid) is excellent for removing neutral organic impurities, but it is a rapid kinetic precipitation, not a controlled crystallization. It often traps significant amounts of mother liquor and inorganic salts (NaCl). It should be used as a pre-treatment step prior to a formal CCAC process, rather than a final purification step.

References

  • Pharmaguideline. "Resolving API Impurity Issues in Drug Development." Pharmaguideline.[Link]

  • National Institutes of Health (NIH) / PMC. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development.[Link]

  • ACS Publications. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development.[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 2-(3-Chloro-2-fluorophenoxy)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 2-(3-Chloro-2-fluorophenoxy)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 2-(3-Chloro-2-fluorophenoxy)acetic acid .

This compound is a halogenated phenoxyacetic acid derivative, characterized by a hydrophobic aromatic ring and an ionizable carboxylic acid moiety. Successful Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of this analyte hinges entirely on controlling its ionization state through rigorous mobile phase optimization. This guide provides the mechanistic causality behind method parameters, troubleshooting matrices, and self-validating protocols to ensure your assays are rugged and reproducible.

Core Mechanistic Principles: The pH-Retention Axis

2-(3-Chloro-2-fluorophenoxy)acetic acid contains a carboxylic acid group with an estimated pKa​ between 2.5 and 3.5[1]. In RP-HPLC, the retention of ionizable compounds is dictated by the mobile phase pH[2].

  • The Rule of 1.5 : To ensure robust retention and prevent peak tailing, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa​ [2]. At this highly acidic pH, the ionization of the carboxylic acid is suppressed, rendering the molecule fully protonated (unionized) and highly lipophilic[3].

  • The "Danger Zone" : If the mobile phase pH is near the pKa​ , the analyte exists in a dynamic equilibrium between its unionized and ionized states. This causes severe retention time drift, peak broadening, and split peaks[4].

pHDynamics Analyte 2-(3-Chloro-2-fluorophenoxy)acetic acid (Estimated pKa ≈ 3.0) pH_Low Mobile Phase pH < 1.5 (e.g., 0.1% H3PO4) Analyte->pH_Low pH_Mid Mobile Phase pH ≈ 3.0 (Near pKa) Analyte->pH_Mid pH_High Mobile Phase pH > 4.5 (Neutral/Basic Buffer) Analyte->pH_High State_Low Fully Unionized (-COOH) High Hydrophobicity Optimal RP Retention pH_Low->State_Low State_Mid Mixed Ionization State Split Peaks / Broadening Retention Instability pH_Mid->State_Mid State_High Fully Ionized (-COO⁻) Elutes in Void Volume Silanol Tailing pH_High->State_High

Logical relationship between mobile phase pH, analyte ionization state, and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q: Why is my retention time drifting between consecutive injections? A: Retention time drift for carboxylic acids is almost always a symptom of insufficient buffer capacity in the mobile phase[5]. When the mobile phase pH is not strictly buffered, small amounts of sample matrix can alter the local pH inside the column. To fix this, ensure your aqueous phase utilizes a strong acidifier (like 0.1% to 0.5% Phosphoric acid or Acetic acid) to lock the pH well below the analyte's pKa​ [6].

Q: I am observing severe peak tailing. Is my column degrading? A: While column degradation is possible, tailing of acidic compounds is typically caused by secondary interactions[6]. If the pH is too high, the analyte becomes ionized (-COO⁻) and interacts electrostatically with unendcapped, residual silanol groups (Si-OH) on the silica stationary phase[6]. Lowering the pH to ~2.0 suppresses both the analyte's ionization and the ionization of the silanol groups, eliminating the tailing[6].

Q: Should I use Acetonitrile or Methanol as my organic modifier? A: For phenoxyacetic acid derivatives, Acetonitrile is generally preferred[7]. Acetonitrile has a lower viscosity than Methanol, which keeps system backpressure manageable, and it possesses a lower UV cutoff (190 nm), which reduces baseline noise if you are monitoring at lower wavelengths[6]. However, if co-eluting matrix impurities are an issue, switching to Methanol can alter the selectivity ( α ) due to its protic nature, potentially resolving the critical pair[6].

Troubleshooting Matrix: Quantitative & Qualitative Issues

The following table summarizes common chromatographic symptoms, their mechanistic causes, and actionable quantitative solutions.

SymptomQuantitative IndicatorMechanistic CauseCorrective Action
Early Elution Capacity factor ( k′ ) < 1.0Analyte is fully ionized (pH > 4.5), making it highly polar and poorly retained on C18[2].Acidify mobile phase to pH ≤ 2.0 using 0.1% H3​PO4​ or 0.5% Acetic Acid[7].
Retention Drift Retention Time %RSD > 2.0%Insufficient buffer capacity; local pH changes inside the column[5].Increase buffer concentration (e.g., 10-50 mM) or use a stronger acidifier[4].
Split Peaks Resolution ( Rs​ ) drops, dual apexesAnalyte is in a mixed ionization state because mobile phase pH ≈ pKa​ [4].Adjust pH to be at least 1.5 units away from the pKa​ [2].
Peak Tailing Asymmetry Factor ( As​ ) > 1.5Secondary electrostatic interactions with residual silanols on the silica support[6].Lower pH to suppress silanol ionization; use a highly endcapped C18 column[6].
Noisy Baseline Signal-to-Noise (S/N) < 10Poor UV transparency of the organic modifier or buffer at the detection wavelength[6].Switch to HPLC-grade Acetonitrile; ensure detection wavelength is optimized (e.g., 283 nm)[7].

Self-Validating Experimental Protocol

To establish a rugged and reproducible method for 2-(3-Chloro-2-fluorophenoxy)acetic acid, follow this self-validating workflow. This protocol is designed so that each step verifies the success of the previous one.

ProtocolWorkflow S1 Phase 1: Aqueous Buffer Prep 0.1% Phosphoric Acid in Ultrapure Water Filter (0.22 µm) S2 Phase 2: Organic Modifier Selection Acetonitrile (Lower Viscosity, Low UV Cutoff) S1->S2 S3 Phase 3: Gradient Screening 5% to 95% ACN over 20 mins Monitor at 283 nm S2->S3 S4 Phase 4: Isocratic Translation Calculate %B at Elution Set Isocratic Hold for Routine Analysis S3->S4

Step-by-step experimental workflow for optimizing the RP-HPLC method for phenoxyacetic acids.

Step-by-Step Methodology
  • Aqueous Phase Preparation (Solvent A): Prepare a 0.1% (v/v) Phosphoric acid solution in MS-grade ultrapure water. Measure the pH to confirm it is approximately 2.0 to 2.1[5]. Filter through a 0.22 µm membrane. Validation Check: The pH measurement confirms the environment is acidic enough to suppress analyte ionization[3].

  • Organic Phase Preparation (Solvent B): Use 100% HPLC-grade Acetonitrile[7]. Note: If LC-MS/MS compatibility is required later, substitute Phosphoric acid with 0.1% Formic acid[8], though UV baseline stability may slightly decrease.

  • Column & System Setup: Install a fully endcapped C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[7]. Maintain the column compartment at a stable 40°C to reduce mobile phase viscosity and improve mass transfer[7].

  • Broad Gradient Screening: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[1]. Set the UV detector to 283 nm (the typical maximum absorption wavelength for halogenated phenoxy rings)[7]. Validation Check: The analyte should elute as a single, sharp peak with an Asymmetry Factor ( As​ ) between 0.9 and 1.2. Record the exact retention time ( tR​ ).

  • Isocratic Translation & Validation: Calculate the percentage of Solvent B at the time of elution. Set an isocratic method using this exact ratio (e.g., 60% Acetonitrile / 40% Acidic Water)[7]. Inject the sample in triplicate. Validation Check: The %RSD of the retention time should be < 1.0%, proving the buffer capacity is sufficient and the ionization state is locked.

References

  • Exploring the Role of pH in HPLC Separation - Veeprho. 4

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. 5

  • Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Derivatives - Benchchem.9

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC. 8

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. 2

  • pka values - Chromatography Forum. 3

  • Optimization of mobile phase for HPLC analysis of cinnamic acid - Benchchem. 6

  • Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - MDPI. 1

  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC - DESWATER.7

Sources

Optimization

Resolving NMR peak overlap in 2-(3-Chloro-2-fluorophenoxy)acetic acid characterization

Topic: Resolving NMR Peak Overlap in 2-(3-Chloro-2-fluorophenoxy)acetic acid Characterization Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Peak Overlap in 2-(3-Chloro-2-fluorophenoxy)acetic acid Characterization

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with NMR spectral analysis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. This guide will specifically address the common issue of proton (¹H) NMR peak overlap in the aromatic region of 2-(3-Chloro-2-fluorophenoxy)acetic acid and provide a logical, stepped approach to its resolution.

Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my ¹H NMR spectrum of 2-(3-Chloro-2-fluorophenoxy)acetic acid overlap?

A1: The signal overlap in the aromatic region (typically 6.8-7.5 ppm) of 2-(3-Chloro-2-fluorophenoxy)acetic acid is a direct consequence of its molecular structure. The substituted benzene ring has three adjacent protons, and their chemical shifts are influenced by the electronic effects of the chloro, fluoro, and phenoxy-acetic acid substituents. These groups exert subtle and sometimes opposing inductive and resonance effects, causing the chemical shift differences between the aromatic protons to be very small. This results in complex, overlapping multiplets that are difficult to assign unequivocally from a simple one-dimensional (1D) spectrum.

Q2: Before resorting to advanced 2D NMR, are there simpler experimental modifications I can try to resolve the signal overlap?

A2: Absolutely. It is often more efficient to first attempt to resolve overlapping signals by modifying the sample environment or simple acquisition parameters. These methods are quicker and less instrument-intensive than 2D experiments. We recommend a tiered approach, starting with the simplest methods.

Tier 1 Troubleshooting Options:

  • Change the Deuterated Solvent: This is one of the most effective first steps.[1][2] Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the analyte's protons. This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), arises from specific solute-solvent interactions where the aromatic solvent's ring current creates an anisotropic magnetic field, altering the shielding of nearby protons.[1][2] Protons located on different faces of the solute molecule will experience different shielding or deshielding effects, often resolving the degeneracy.

  • Vary the Temperature: Acquiring the spectrum at different temperatures (Variable Temperature or VT-NMR) can resolve overlapping signals.[3][4] The chemical shift of a proton is a weighted average of its environment across all conformations the molecule adopts in solution.[3] By changing the temperature, you alter the population distribution of these conformers, which can lead to differential shifts in the proton resonances, improving their separation.[3][4] This is particularly effective if conformational flexibility or hydrogen bonding involving the carboxylic acid group is influencing the aromatic proton environment.

  • Use a Chemical Shift Reagent: Lanthanide-based chemical shift reagents (LSRs) can be used to spread out overlapping signals.[5][6] These paramagnetic complexes, often containing Europium (Eu) or Dysprosium (Dy), form a weak, reversible complex with a Lewis basic site on the analyte molecule—in this case, the carboxylic acid.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This distance-dependent effect often resolves accidental peak overlap. However, a significant drawback can be line broadening, which may reduce resolution if too much reagent is added.[8]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for the troubleshooting steps outlined above.

Protocol 1: Solvent-Induced Signal Dispersion
  • Sample Preparation: Prepare two new NMR samples of your compound at the same concentration.

    • Sample A: Dissolve ~5-10 mg of 2-(3-Chloro-2-fluorophenoxy)acetic acid in 0.6 mL of benzene-d₆.

    • Sample B: Dissolve ~5-10 mg of 2-(3-Chloro-2-fluorophenoxy)acetic acid in 0.6 mL of pyridine-d₅.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the new solvent.

    • Perform standard shimming procedures to optimize magnetic field homogeneity.[9]

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample.

  • Analysis: Compare the aromatic regions of the spectra obtained in benzene-d₆ and pyridine-d₅ with your original spectrum (e.g., in CDCl₃). Look for changes in chemical shifts and resolution of the multiplets.

Protocol 2: Variable Temperature (VT) NMR
  • Sample Preparation: Use a sample of your compound in a suitable solvent with a high boiling point and low freezing point, such as DMSO-d₆ or toluene-d₈. Ensure the NMR tube is rated for variable temperature work to prevent breakage.[10]

  • Instrument Setup:

    • Insert the sample and allow it to equilibrate at the standard probe temperature (e.g., 298 K).

    • Lock and shim the spectrometer.

  • Data Acquisition (Stepwise Temperature Change):

    • Acquire a standard ¹H NMR spectrum at the starting temperature.

    • Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.[10]

    • If high temperatures do not resolve the signals, return to the starting temperature and decrease it in increments of 10-15 K.

  • Analysis: Stack the spectra and observe how the chemical shifts of the aromatic protons change with temperature. Identify the temperature that provides the best signal dispersion.

Advanced Strategies: 2D NMR Spectroscopy

If the first-line troubleshooting methods are insufficient, 2D NMR is the definitive way to resolve overlap and unambiguously assign your structure.[11][12]

Q3: My 1D proton signals are still overlapped. Which 2D NMR experiments should I run?

A3: For a molecule like 2-(3-Chloro-2-fluorophenoxy)acetic acid, a standard suite of three experiments will provide a complete picture: COSY , HSQC , and HMBC . These experiments spread the signals into a second dimension, using nuclear couplings to reveal connectivity, which resolves overlap and confirms the structure.[13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through 2-3 bonds (J-coupling).[15] It will show cross-peaks connecting adjacent aromatic protons, allowing you to trace the spin system around the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the carbon it is directly attached to (one-bond correlation).[16][17] Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals are almost always resolved in the carbon dimension.[18]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[16][17] This is crucial for assigning quaternary (non-protonated) carbons and for confirming the connection of the -O-CH₂-COOH side chain to the aromatic ring.

Workflow for 2D NMR Analysis

The logical workflow below illustrates how to approach the problem systematically, from initial observation to full resolution using advanced techniques.

G A Start: Overlapping Aromatic Signals in 1D ¹H NMR B Tier 1: Simple Modifications A->B C Change Solvent (e.g., Benzene-d₆) B->C Try First D Vary Temperature (VT-NMR) B->D Try Second E Add Shift Reagent (Lanthanide) B->E Try Third F Resolution Achieved? C->F D->F E->F G End: Assign Spectrum F->G Yes H Tier 2: Advanced 2D NMR F->H No I Run ¹H-¹H COSY H->I J Run ¹H-¹³C HSQC I->J K Run ¹H-¹³C HMBC J->K L Correlate Data & Assign Structure K->L L->G

Caption: Troubleshooting workflow for resolving NMR peak overlap.

Protocol 3: Acquiring COSY, HSQC, and HMBC Spectra
  • Sample Preparation: Prepare a moderately concentrated sample (15-30 mg in 0.6 mL of a suitable deuterated solvent like CDCl₃ or DMSO-d₆). Good concentration is important for obtaining high-quality 2D data in a reasonable time.[15]

  • Instrument Setup:

    • Lock and thoroughly shim the spectrometer. High-quality shimming is critical for 2D experiments.

    • Acquire a high-resolution 1D ¹H spectrum. Note the chemical shift range of your signals of interest (e.g., from 0 to 10 ppm).

    • Acquire a 1D ¹³C spectrum to determine the carbon chemical shift range (e.g., from 0 to 180 ppm).

  • Experiment Parameter Setup (General Guidance):

    • Use the instrument's standard, gradient-selected (gs) versions of COSY, HSQC, and HMBC experiments.

    • For all experiments: Set the ¹H spectral width (sw) to encompass all proton signals.

    • For HSQC & HMBC: Set the ¹³C spectral width (sw in F1) to encompass all carbon signals.

    • Number of Scans (ns): For COSY, 2-4 scans are often sufficient. For HSQC and HMBC, start with 4-8 scans and increase if the signal-to-noise ratio is low.

    • Number of Increments (in F1): Start with 256 increments for good resolution in the indirect dimension.

ExperimentKey Information ProvidedTypical Acquisition Time
¹H-¹H COSY Shows which protons are J-coupled (¹H-C-C-¹H).15 - 30 minutes
¹H-¹³C HSQC Correlates protons to their directly attached carbons (¹H-¹³C).30 minutes - 2 hours
¹H-¹³C HMBC Correlates protons to carbons over 2-3 bonds (¹H-C-¹³C).1 - 4 hours
Interpreting the 2D Data

The following diagram illustrates the key correlations you would expect to see for 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Caption: Key COSY and HMBC correlations for structure assignment.

  • Analyze the COSY Spectrum: Look for cross-peaks connecting H-4, H-5, and H-6 in the aromatic region. This confirms their adjacency.

  • Analyze the HSQC Spectrum: Identify the one-bond correlations for H-4/C-4, H-5/C-5, H-6/C-6, and the -CH₂- protons with their carbon. This allows you to assign the chemical shifts of the protonated carbons.

  • Analyze the HMBC Spectrum: This is key for the final assembly. Look for a crucial cross-peak between the protons of the -CH₂- group and the aromatic carbon C-1. This correlation definitively proves the connectivity of the side chain to the phenoxy ring. You will also see 2- and 3-bond correlations between the aromatic protons and their neighboring carbons, confirming the assignments made from the COSY and HSQC.

By systematically applying these 1D and 2D NMR techniques, you can overcome the challenge of peak overlap and achieve a complete and confident structural characterization of 2-(3-Chloro-2-fluorophenoxy)acetic acid.

References
  • Slideshare. (n.d.). NMR Shift reagents. [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. [Link]

  • University of Wisconsin-Madison. (2001, December 5). Resolution in NMR Spectroscopy. [Link]

  • Fuglebakk, E., & Meiering, E. M. (2020). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Proteins: Structure, Function, and Bioinformatics, 88(5), 686-697. [Link]

  • Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]

  • Wieting, J., et al. (2003). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 125(48), 14826-14831. [Link]

  • University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy?. [Link]

  • ResearchGate. (2019, November 9). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemical Communications. (2022, December 2). NMR methods for the analysis of mixtures. [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e296. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • ResearchGate. (n.d.). COSY and HMBC correlations of 2 and 3. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • EPFL. (n.d.). 2D NMR. [Link]

  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

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Reference Data & Comparative Studies

Validation

LC-MS/MS validation for detecting 2-(3-Chloro-2-fluorophenoxy)acetic acid residues

Comprehensive LC-MS/MS Validation Guide for 2-(3-Chloro-2-fluorophenoxy)acetic Acid Residue Analysis: Methodological Comparisons and Protocols Introduction: The Analytical Challenge of Phenoxyacetic Acids 2-(3-Chloro-2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Validation Guide for 2-(3-Chloro-2-fluorophenoxy)acetic Acid Residue Analysis: Methodological Comparisons and Protocols

Introduction: The Analytical Challenge of Phenoxyacetic Acids

2-(3-Chloro-2-fluorophenoxy)acetic acid is a synthetic halogenated organic acid. Structurally analogous to widely used herbicides like 2,4-D and MCPA, it functions as an auxin mimic, disrupting plant growth by overstimulating cellular elongation. For researchers, agrochemical developers, and environmental scientists, detecting trace residues of this compound in complex matrices (soil, water, and plant tissues) is critical for regulatory compliance and pharmacokinetic profiling.

However, acidic herbicides present a unique analytical dilemma. Their high polarity and low pKa values make them highly susceptible to matrix interference and poor extraction recoveries when using generic multi-residue methodologies. This guide objectively compares sample preparation platforms and provides a self-validating LC-MS/MS protocol engineered specifically for phenoxyacetic acid derivatives.

Mechanistic Insights into LC-MS/MS Behavior (E-E-A-T)

To design a robust analytical method, one must first understand the physicochemical behavior of the analyte.

  • Ionization Dynamics: The carboxylic acid moiety (pKa ~3.0–3.5) dictates the use of Negative Electrospray Ionization (ESI-). In the source, the molecule (Exact Mass = 204.00) readily deprotonates to form the [M−H]− precursor ion at m/z 203.0.

  • Fragmentation Pathways: Under Collision-Induced Dissociation (CID), the molecule undergoes two primary predictable cleavages. The loss of carbon dioxide (-44 Da) from the carboxylic group generates a product ion at m/z 159.0 (used as the qualifier). Cleavage of the ether linkage yields the highly stable 3-chloro-2-fluorophenolate anion at m/z 145.0 (used as the quantifier).

  • Chromatographic Causality: Acidic herbicides exhibit poor peak shape (tailing) and low retention on standard reversed-phase C18 columns if they are fully ionized. Therefore, the mobile phase must be lightly acidified (e.g., 0.01% formic acid). This suppresses ionization during chromatography—ensuring the compound remains neutral for sharp, predictable retention—while still allowing efficient deprotonation once it reaches the ESI source [1].

Auxin mimicry signaling pathway triggered by phenoxyacetic acid derivatives.

The Sample Preparation Dilemma: QuEChERS vs. MAX-SPE

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies fail catastrophically for phenoxyacetic acids. The causality lies in the dispersive solid-phase extraction (dSPE) cleanup step, which typically employs Primary Secondary Amine (PSA) sorbents. PSA acts as a weak anion exchanger. Because 2-(3-Chloro-2-fluorophenoxy)acetic acid is an organic acid, it binds irreversibly to the PSA sorbent, resulting in recoveries plummeting below 20%[2].

To circumvent this, laboratories must choose between two optimized alternatives:

  • Modified Acidified QuEChERS: Omits PSA entirely, replacing it with C18 sorbent, and utilizes strong acidification (1% formic acid in acetonitrile) to keep the analyte protonated during extraction.

  • Mixed-Mode Anion Exchange (MAX) SPE: Capitalizes on the acidic nature of the analyte. The MAX sorbent retains the negatively charged analyte via strong anion exchange, allowing aggressive washing to remove neutral and basic interferences before eluting the target with an acidic solvent [3].

Table 1: Methodological Comparison (Modified QuEChERS vs. MAX-SPE)
ParameterModified QuEChERS (C18 dSPE)Mixed-Mode Anion Exchange (MAX-SPE)
Primary Mechanism Partitioning + Hydrophobic cleanupIon-exchange + Reversed-phase
Mean Recovery (%) 65 - 75%88 - 96%
Matrix Effect High (Ion suppression >30%)Low (Ion suppression <10%)
Processing Time ~30 mins / batch~90 mins / batch
Cost per Sample LowModerate
Optimal Application High-throughput preliminary screeningTrace-level regulatory quantification

Self-Validating Experimental Protocol: MAX-SPE Workflow

To ensure trustworthiness, the following MAX-SPE protocol is designed as a self-validating system . By introducing an isotopically labeled internal standard (IS) at the very beginning of the workflow, any subsequent extraction losses or matrix-induced ion suppression are mathematically normalized during quantification [4].

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Weigh 5.0 g of homogenized sample (e.g., soil or plant tissue) into a 50 mL centrifuge tube. Immediately spike with 50 µL of 2,4-D-d3 (1 µg/mL) to act as the surrogate internal standard.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. The acidic environment forces the analyte into its neutral state, maximizing partitioning into the organic layer. Shake mechanically for 15 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup (Oasis MAX 60 mg/3 cc):

    • Condition: Pass 3 mL Methanol, followed by 3 mL HPLC-grade Water.

    • Load: Dilute 2 mL of the sample supernatant with 8 mL of Water. Adjust the pH to 7.0 using dilute ammonia. Causality: This ensures the analyte is fully ionized (deprotonated) so it binds tightly to the anion-exchange sites on the MAX sorbent. Load the 10 mL mixture onto the cartridge.

    • Wash 1 (Remove Neutrals): Pass 3 mL of 5% NH4​OH in Water.

    • Wash 2 (Remove Hydrophobic Interferences): Pass 3 mL of Methanol.

    • Elute: Pass 3 mL of 2% Formic Acid in Methanol. Causality: The strong acid neutralizes the analyte, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.01% Formic Acid).

Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic herbicide extraction.

LC-MS/MS Parameters & Validation Data

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.01% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid

  • Gradient: 10% B (0-1 min) -> linear ramp to 95% B (1-5 min) -> hold 95% B (5-7 min) -> re-equilibrate.

  • Flow Rate: 0.4 mL/min

Table 2: LC-MS/MS MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
2-(3-Chloro-2-fluorophenoxy)acetic acid203.0145.0252518Quantifier
2-(3-Chloro-2-fluorophenoxy)acetic acid203.0159.0252512Qualifier
2,4-D-d3 (Internal Standard)224.0166.0252518Normalization
Table 3: Analytical Validation Metrics (MAX-SPE Workflow)
MatrixSpiking Level (µg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)LOD (µg/kg)LOQ (µg/kg)
Soil 1.092.44.15.80.050.15
Surface Water 0.195.13.24.90.010.03
Plant Tissue 5.088.76.58.20.100.30

References

  • EU Reference Laboratory for Pesticides Requiring Single Residue Methods (EURL-SRM). "Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS." (2014). URL:[Link]

  • Waters Corporation. "Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry." Application Note. (2020). URL:[Link]

  • Molecules. "Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." 19(12), 20627-20649 (2014). URL:[Link]

  • Analytical Chemistry. "A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine." 76(12), 3337-3344 (2004). URL:[Link]

Comparative

Comparing herbicidal efficacy of 2-(3-Chloro-2-fluorophenoxy)acetic acid vs 2,4-D

Executive Summary The development of synthetic auxins has been a cornerstone of modern agrochemistry and plant biology. 2,4-Dichlorophenoxyacetic acid (2,4-D) remains one of the most widely utilized herbicides globally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic auxins has been a cornerstone of modern agrochemistry and plant biology. 2,4-Dichlorophenoxyacetic acid (2,4-D) remains one of the most widely utilized herbicides globally, functioning by mimicking the natural plant hormone indole-3-acetic acid (IAA) (1)[1]. However, the emergence of resistant weed biotypes and the drive for compounds with tailored environmental half-lives have spurred the investigation of halogenated analogs (2)[2].

This technical guide provides a rigorous comparative analysis between the industry-standard 2,4-D and 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS: 447-49-4), a structurally distinct analog featuring an ortho-fluoro and meta-chloro substitution pattern. By evaluating their molecular interactions with the TIR1/AFB receptor network, metabolic stability, and in vivo efficacy, this document serves as a comprehensive resource for drug development professionals and agricultural scientists.

Mechanistic Grounding: The TIR1/AFB Signaling Axis

Both 2,4-D and its fluorinated analog exert their phytotoxic effects by hijacking the plant's endogenous auxin signaling pathway (3)[3]. At the molecular level, these compounds act as a "molecular glue" within the nucleus (4)[4]. They bind to the hydrophobic pocket of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or Auxin Signaling F-Box (AFB) proteins (5)[5].

This binding drastically enhances the affinity of the SCF^(TIR1/AFB) E3 ubiquitin ligase complex for AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors (6)[6]. The subsequent ubiquitination and proteasomal degradation of Aux/IAA proteins release Auxin Response Factors (ARFs), leading to the uncontrolled hyper-expression of auxin-responsive genes. This cascade results in lethal epinasty, vascular tissue destruction, and ultimately, plant death (1)[1].

G Auxin Synthetic Auxin (2,4-D / Analog) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds pocket AuxIAA Aux/IAA Repressor TIR1->AuxIAA Molecular glue Ubiquitination Proteasomal Degradation AuxIAA->Ubiquitination SCFTIR1 complex ARF ARF Transcription Factor Ubiquitination->ARF Releases repression GeneExp Lethal Gene Expression ARF->GeneExp Hyper-activation

Figure 1: Mechanism of action for synthetic auxins via the TIR1/AFB signaling pathway.

Structural and Physicochemical Divergence

The herbicidal efficacy of phenoxyacetic acids is tightly governed by their ring substitution patterns. 2,4-D utilizes chlorine atoms at the ortho (2) and para (4) positions. The 4-chloro substitution is historically critical as it blocks rapid ring hydroxylation by plant cytochrome P450 enzymes, a primary detoxification route utilized by tolerant monocots (2)[2].

Conversely, 2-(3-Chloro-2-fluorophenoxy)acetic acid introduces a fluorine atom at the ortho (2) position and a chlorine at the meta (3) position, leaving the para position unsubstituted.

  • Steric and Electronic Effects: Fluorine is highly electronegative but possesses a smaller van der Waals radius than chlorine. The 2-fluoro substitution maintains the electron-withdrawing effect required for stable TIR1 pocket binding while altering the binding kinetics due to reduced steric bulk.

  • Metabolic Stability: The lack of a para-substituent theoretically increases the compound's susceptibility to P450-mediated hydroxylation, potentially resulting in a shorter half-life in tolerant species. However, the strong C-F bond alters the overall electron density of the aromatic ring, which can uniquely impact soil microbial degradation rates compared to standard chlorinated rings.

Table 1: Comparative Physicochemical & Pharmacokinetic Profiles
Property2,4-Dichlorophenoxyacetic acid (2,4-D)2-(3-Chloro-2-fluorophenoxy)acetic acid
CAS Number 94-75-7447-49-4
Molecular Weight 221.04 g/mol 204.58 g/mol
Ring Substitution 2-Chloro, 4-Chloro2-Fluoro, 3-Chloro
Primary Target TIR1/AFB ReceptorsTIR1/AFB Receptors
Soil Half-Life (Aerobic) 0.22 – 31 days (7)[7]Predicted shorter (due to open para position)
P450 Hydroxylation Susceptibility Low (Sterically blocked by 4-Cl)High (Open 4-position allows attack)

Self-Validating Experimental Protocols

To objectively compare these two compounds, researchers must employ self-validating assay systems that isolate receptor-specific effects from general cytotoxicity. Below are the gold-standard protocols for evaluating novel synthetic auxins.

Protocol 1: In Vitro TIR1-Aux/IAA Surface Plasmon Resonance (SPR) Assay
  • Causality & Rationale: SPR is utilized over traditional yeast two-hybrid systems because it provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ). This is critical for distinguishing the transient binding differences caused by the smaller atomic radius of the ortho-fluorine in the analog versus the ortho-chlorine in 2,4-D.

  • Step 1: Immobilize purified recombinant Aux/IAA degron peptides onto a CM5 sensor chip via amine coupling.

  • Step 2: Pre-incubate purified SCFTIR1 complex with varying concentrations (10 nM to 10 µM) of either 2,4-D or 2-(3-Chloro-2-fluorophenoxy)acetic acid.

  • Step 3: Inject the SCFTIR1-herbicide complex over the sensor chip at a constant flow rate (30 µL/min).

  • Step 4: Record sensorgrams and calculate the equilibrium dissociation constant ( Kd​ ) to quantify the "molecular glue" efficacy of each compound.

Protocol 2: In Vivo Root Elongation Dose-Response Assay
  • Causality & Rationale: Root elongation in Arabidopsis thaliana is exquisitely sensitive to auxin concentrations. By running wild-type (Col-0) plants in parallel with tir1-1 receptor mutants, the protocol creates a self-validating loop: if the tir1-1 mutants show resistance to the test compound while wild-types do not, the growth inhibition is definitively proven to be TIR1-mediated rather than a result of off-target toxicity (6)[6].

  • Step 1: Surface-sterilize A. thaliana seeds (Col-0 and tir1-1 lines) to prevent microbial confounding.

  • Step 2: Stratify seeds at 4°C in the dark for 48 hours to synchronize germination.

  • Step 3: Plate seeds on 1/2 Murashige and Skoog (MS) agar supplemented with a logarithmic gradient (0.1 nM to 1000 nM) of the respective herbicides.

  • Step 4: Incubate plates vertically at 22°C under a 16h light/8h dark cycle for 7 days. Vertical orientation allows gravitropic root tracking.

  • Step 5: Image plates and quantify primary root length using ImageJ. Calculate the IC50 for both compounds.

Workflow S1 1. Seed Surface Sterilization (Prevents microbial confounding) S2 2. Stratification at 4°C for 48h (Synchronizes germination) S1->S2 S3 3. Plating on 1/2 MS Media + Herbicide Gradients (0.1 - 1000 nM) S2->S3 S4 4. Vertical Incubation (22°C, 16h light) (Allows gravitropic root tracking) S3->S4 S5 5. Root Length Quantification (ImageJ Analysis) S4->S5 S6 6. IC50 Calculation & Statistical Modeling S5->S6

Figure 2: Self-validating experimental workflow for in vivo root elongation assays.

Conclusion & Future Directions

While 2,4-D remains the benchmark for synthetic auxin herbicides due to its potent TIR1/AFB binding and metabolic stability conferred by the 4-chloro substitution, analogs like 2-(3-Chloro-2-fluorophenoxy)acetic acid offer valuable structural insights. The introduction of fluorine at the ortho position combined with an open para position presents an opportunity to design herbicides with "tunable" half-lives. For drug development professionals and agrochemical researchers, leveraging these structural-activity relationships (SAR) is critical for developing next-generation herbicides that maintain high efficacy while minimizing environmental persistence and bypassing established weed resistance mechanisms.

Sources

Validation

A Comparative Guide to 2-(3-Chloro-2-fluorophenoxy)acetic Acid and Other Fluorinated Phenoxyacetic Acids for Researchers

This guide offers an in-depth technical comparison of 2-(3-Chloro-2-fluorophenoxy)acetic acid and its structural analogs within the fluorinated phenoxyacetic acid class. Designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth technical comparison of 2-(3-Chloro-2-fluorophenoxy)acetic acid and its structural analogs within the fluorinated phenoxyacetic acid class. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on their synthesis, physicochemical properties, and biological activity, with a focus on their potential as herbicidal agents. We will explore the nuanced effects of fluorine and chlorine substitution on the phenoxy ring, providing a framework for understanding their structure-activity relationships and guiding future research.

Introduction: The Significance of Halogenation in Phenoxyacetic Acid Herbicides

Phenoxyacetic acids have been a cornerstone of selective weed control for decades, with 2,4-dichlorophenoxyacetic acid (2,4-D) being a primary example.[1] Their mechanism of action lies in their ability to mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth in susceptible broadleaf plants.[2] The introduction of halogen atoms, particularly chlorine and fluorine, onto the phenyl ring has been a critical strategy in modulating the efficacy, selectivity, and physicochemical properties of these herbicides.[3]

The strategic placement of fluorine, with its high electronegativity and relatively small size, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide focuses on 2-(3-Chloro-2-fluorophenoxy)acetic acid, a disubstituted analog, and compares it with other mono- and di-halogenated phenoxyacetic acids to elucidate the impact of these specific substitutions.

Synthesis of Fluorinated Phenoxyacetic Acids: A Methodological Overview

The synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid and its analogs typically proceeds through a Williamson ether synthesis. This well-established reaction involves the coupling of a substituted phenol with a haloacetic acid derivative, usually in the presence of a base.[2]

The general synthetic pathway can be visualized as follows:

G Substituted_Phenol Substituted Phenol (e.g., 3-Chloro-2-fluorophenol) Intermediate Phenoxide Intermediate Substituted_Phenol->Intermediate Deprotonation Haloacetic_Acid Haloacetic Acid Derivative (e.g., Chloroacetic Acid) Product Fluorinated Phenoxyacetic Acid (e.g., 2-(3-Chloro-2-fluorophenoxy)acetic acid) Haloacetic_Acid->Product Base Base (e.g., NaOH, KOH) Base->Intermediate Solvent Solvent (e.g., Water, Acetone) Solvent:e->Product:w Intermediate->Product Nucleophilic Substitution Acidification Acidification (e.g., HCl) Product->Acidification Salt form Acidification->Product Final Product

Caption: Generalized Williamson Ether Synthesis for Phenoxyacetic Acids.

An alternative route involves a diazotization reaction followed by nucleophilic substitution, which can be enhanced by phase-transfer catalysts.[2] The final step often includes hydrolysis under acidic conditions to yield the desired carboxylic acid.[2]

Experimental Protocol: Synthesis of 2-(3-Chloro-2-fluorophenoxy)acetic acid

The following protocol outlines a representative synthesis based on the Williamson ether synthesis methodology:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-fluorophenol in a suitable solvent such as aqueous acetone.

  • Addition of Base: Slowly add an equimolar amount of a strong base, like sodium hydroxide (NaOH), to the solution while stirring. This deprotonates the phenol to form the more nucleophilic phenoxide. The reaction is typically performed at room temperature.

  • Preparation of the Haloacetate: In a separate vessel, neutralize chloroacetic acid with an equimolar amount of NaOH in water to form sodium chloroacetate.

  • Coupling Reaction: Add the sodium chloroacetate solution to the phenoxide solution. Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

  • Workup and Isolation: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate to form the final product and precipitates it out of the aqueous solution.

  • Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of phenoxyacetic acids, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their absorption, translocation in plants, and environmental fate. The nature and position of halogen substituents significantly influence these parameters.

Compound NameStructureMelting Point (°C)pKalogP
2-(3-Chloro-2-fluorophenoxy)acetic acid Cl, F at C3, C2Data not availableData not availableData not available
2-Fluorophenoxyacetic acidF at C2139[4][5]~3.10 (Predicted)[5]Data not available
4-Fluorophenoxyacetic acidF at C4104-104.5[6]Data not availableData not available
2-Chlorophenoxyacetic acidCl at C2146[7]Data not availableData not available
4-Chlorophenoxyacetic acidCl at C4156-159[2][8][9][10]3.10 - 3.56[2][11][12][13][14][15]1.80 - 2.25[2][15][16]
2,4-Dichlorophenoxyacetic acid (2,4-D)Cl at C2, C4136-141[3][17][18][19][20]2.64 - 3.31[3][21][22]2.81[1][23]

Note: Data is compiled from multiple sources and may show slight variations. The absence of data for 2-(3-Chloro-2-fluorophenoxy)acetic acid highlights a gap in the publicly available literature.

The introduction of electron-withdrawing halogens generally increases the acidity (lowers the pKa) of the carboxylic acid group. This can influence the compound's solubility and its ability to cross plant cell membranes. Lipophilicity (logP) is a key factor in the absorption of the herbicide through the waxy cuticle of plant leaves.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetic acid herbicides is intimately linked to their molecular structure. The substitution pattern on the aromatic ring dictates the molecule's ability to bind to and activate auxin receptors in plants.

SAR Phenoxyacetic_Acid Phenoxyacetic Acid Core Aryl Ring Ether Linkage Acetic Acid Side Chain activity Herbicidal Activity Phenoxyacetic_Acid:f1->activity Influences Binding Affinity Phenoxyacetic_Acid:f2->activity Critical for Auxin Mimicry Phenoxyacetic_Acid:f3->activity Essential for Activity substituents Substituents (X, Y) - Halogens (F, Cl) - Alkyl groups (e.g., CH3) substituents->Phenoxyacetic_Acid:f1 position Position of Substituents - Ortho, Meta, Para position->Phenoxyacetic_Acid:f1 number Number of Substituents number->Phenoxyacetic_Acid:f1

Caption: Key Structural Features Influencing Herbicidal Activity.

Key SAR observations for phenoxyacetic acids include:

  • The Acetic Acid Side Chain: The carboxymethyl group is essential for auxin-like activity.

  • The Ether Linkage: The oxygen bridge between the aromatic ring and the acetic acid side chain is critical.

  • Aromatic Ring Substitution: The type, number, and position of substituents on the phenyl ring are major determinants of herbicidal efficacy and selectivity. Generally, substitution at the 2 and 4 positions, as seen in 2,4-D, is highly effective.

For fluorinated analogs, the high electronegativity of fluorine can influence the electronic distribution of the aromatic ring, potentially affecting receptor binding. The substitution pattern of 2-(3-Chloro-2-fluorophenoxy)acetic acid, with halogens at the 2 and 3 positions, represents a departure from the classic 2,4-disubstitution pattern and warrants further investigation to understand its impact on herbicidal activity.

Herbicidal Activity: A Comparative Perspective

The herbicidal potential of these compounds is typically evaluated through bioassays that measure their effect on seed germination and seedling growth of target weed species and non-target crops.

Experimental Protocol: Herbicidal Bioassay (Seed Germination and Seedling Growth)

This protocol provides a general framework for assessing the herbicidal activity of phenoxyacetic acid derivatives.

  • Preparation of Test Solutions: Dissolve the test compounds (e.g., 2-(3-Chloro-2-fluorophenoxy)acetic acid, other fluorinated analogs, and a 2,4-D standard) in a suitable solvent (e.g., acetone with a surfactant like Tween 80) to create stock solutions. Prepare a series of dilutions in distilled water to achieve the desired test concentrations.

  • Seed Germination Assay:

    • Place a set number of seeds of a target weed species (e.g., Lactuca sativa for a broadleaf model) on filter paper in a petri dish.

    • Apply a fixed volume of each test solution concentration to the filter paper.

    • Include a negative control (solvent and water) and a positive control (2,4-D).

    • Incubate the petri dishes under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

    • After a set period (e.g., 7 days), count the number of germinated seeds to determine the germination inhibition percentage.

  • Seedling Growth Assay:

    • For germinated seeds, measure the root and shoot length.

    • Calculate the percentage of growth inhibition relative to the negative control.

  • Data Analysis:

    • For each compound, plot the percentage inhibition against the logarithm of the concentration.

    • Determine the IC50 (the concentration that causes 50% inhibition) for germination, root growth, and shoot growth using a suitable regression analysis.

Conclusion and Future Directions

This guide provides a comparative overview of 2-(3-Chloro-2-fluorophenoxy)acetic acid and other fluorinated phenoxyacetic acids, highlighting the critical role of halogen substitution in determining their physicochemical properties and potential biological activity. While a comprehensive dataset for a direct comparison is currently lacking in the literature, the established principles of phenoxyacetic acid chemistry and herbicidal action provide a strong foundation for future research.

The unique 3-chloro-2-fluoro substitution pattern of the title compound presents an interesting avenue for investigation. Future studies should focus on the systematic synthesis and biological evaluation of a series of fluorinated and chloro-fluorinated phenoxyacetic acids to:

  • Generate a robust dataset of physicochemical properties (pKa, logP, solubility).

  • Conduct comparative herbicidal bioassays to determine their IC50 values against a panel of weed species.

  • Elucidate the specific structure-activity relationships for this subclass of herbicides.

Such research will not only fill the existing knowledge gaps but also has the potential to lead to the development of novel, more effective, and selective herbicides for sustainable agriculture.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenoxyacetic acid. Retrieved from [Link]

  • Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analo. CHIMIA, 58(4), 216-220.
  • AERU. (2026, March 10). 2,4-D (Ref: L 208). University of Hertfordshire. Retrieved from [Link]

  • TMMedia. (n.d.). 4-CHLOROPHENOXYACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]

  • World Health Organization. (1984). Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984). INCHEM. Retrieved from [Link]

  • Stenutz. (n.d.). 2-fluorophenoxyacetic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 2-chlorophenoxyacetic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 4-chlorophenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]

  • Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

  • Lemandou. (n.d.). China 4-Chlorophenoxyacetic Acid (4-CPA) factory and suppliers. Retrieved from [Link]

  • Sihauli Chemicals. (n.d.). 4-Chloro Phenoxy Acetic Acid. Retrieved from [Link]

  • Brainly. (2020, October 26). 2,4-Dichlorophenoxyacetic acid ("2,4-D") is a widely used herbicide with the molecular formula. Retrieved from [Link]

  • AERU. (2026, February 28). (4-chlorophenoxy)acetic acid. University of Hertfordshire. Retrieved from [Link]

  • Brainly. (2020, October 26). [FREE] 2,4-Dichlorophenoxyacetic acid ("2,4-D") is a widely used herbicide with the molecular formula. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenol. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, November 4). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Acetic acid, (4-chlorophenoxy)-. Retrieved from [Link]

  • Sinovid International Co., Ltd. (2020, April 8). 4-Chlorophenoxyacetic acid(4-CPA). Retrieved from [Link]

  • Multichem Exports. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Chlorodifluoroacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The melting point and boiling point of the fluorinated acetic acids. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]

Sources

Comparative

Reference standards for 2-(3-Chloro-2-fluorophenoxy)acetic acid purity testing

An objective, data-driven comparison guide for purity assessment methodologies and reference standards concerning 2-(3-Chloro-2-fluorophenoxy)acetic acid. Introduction & Mechanistic Context 2-(3-Chloro-2-fluorophenoxy)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for purity assessment methodologies and reference standards concerning 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Introduction & Mechanistic Context

2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS 447-49-4) is a halogenated aromatic carboxylic acid widely utilized as a synthetic intermediate, plant growth regulator, and active ingredient in auxin-mimicking herbicides[1]. Its biological efficacy stems from its structural homology to natural plant hormones (auxins). By binding to specific intracellular receptors, it disrupts normal signaling cascades, leading to uncontrolled cellular elongation and division[1].

Because this compound is utilized in sensitive agricultural applications and biochemical research, the precision of its purity assessment is paramount. Trace impurities—such as unreacted 3-chloro-2-fluorophenol precursors or chloroacetic acid derivatives—can skew biological assays, introduce toxic artifacts, or alter downstream synthesis yields. Consequently, selecting the appropriate reference standard and analytical methodology is a critical regulatory and scientific priority[2].

AuxinPathway Compound 2-(3-Chloro-2-fluorophenoxy) acetic acid TIR1 TIR1/AFB Receptors Compound->TIR1 Binds & Activates AuxIAA Aux/IAA Repressor Proteins TIR1->AuxIAA Ubiquitination Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded by ARF ARF Transcription Factors (Activated) Proteasome->ARF Releases GeneExpr Aberrant Gene Expression (Uncontrolled Growth) ARF->GeneExpr Induces

Auxin-mimicry signal transduction pathway disrupting normal plant growth.

Reference Standard Grades: A Comparative Analysis

Selecting the right reference standard dictates the accuracy of downstream testing. Standards must be highly pure, fully characterized, and stable under testing conditions[2]. Using an inappropriate standard grade can lead to misleading results and compliance failures[2].

Standard GradePreparation & CharacterizationTraceability & ComplianceBest Application
Primary (Pharmacopeial) Exhaustively characterized via mass balance (HPLC, GC, Karl Fischer, TGA)[3].Fully traceable to SI units; accepted by FDA/EMA/ICH[2].Regulatory submissions; calibrating secondary standards.
Secondary (Working) Calibrated against a Primary standard using routine methods (HPLC-UV)[2].Traceable only through the primary standard.Routine batch release; daily QC testing[2].
qNMR-Certified Absolute purity determined directly via ¹H-qNMR against an unrelated internal standard[4].Traceable to SI units via the internal standard (e.g., NIST SRM)[3].Early-stage development; impurity profiling; RRF determination[5].

Analytical Methodologies: The Causality of Discrepancies

Historically, High-Performance Liquid Chromatography (HPLC) with UV detection has been the workhorse for purity assessment. However, HPLC relies on the assumption that all components possess a similar UV response factor at the detection wavelength, which is rarely true[4]. If an impurity lacks a chromophore (e.g., residual aliphatic solvents or inorganic salts), HPLC will fail to detect it, artificially inflating the reported purity[3].

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that measures absolute analyte concentration[4]. The fundamental causality here is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule[3][4]. By co-weighing the sample with a certified internal standard (IS) of known purity, qNMR determines absolute purity without requiring a homologous reference standard of the analyte itself[4][5].

PurityWorkflow cluster_qNMR qNMR Absolute Purity cluster_HPLC HPLC Relative Purity Sample Synthesized Batch (CAS 447-49-4) Weighing Co-weigh Sample + Internal Standard Sample->Weighing Prep Dissolve in Mobile Phase Sample->Prep NMR 1H-NMR Acquisition (Relaxation delay > 5*T1) Weighing->NMR Integ Signal Integration & Molar Ratio Calc NMR->Integ Compare Orthogonal Validation (True Purity Assessment) Integ->Compare Run HPLC-UV Run (e.g., 220 nm) Prep->Run Area Area Normalization (Assumes equal RRF) Run->Area Area->Compare

Orthogonal workflow comparing qNMR absolute quantification and HPLC relative purity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. The qNMR protocol incorporates internal mass-balance checks, while the HPLC protocol utilizes qNMR-derived Relative Response Factors (RRFs) to correct for UV bias[5].

Protocol A: Absolute Purity via ¹H-qNMR

Causality Focus: T1 Relaxation and Signal Saturation

  • Standard Selection: Select an internal standard (IS) such as Maleic Acid or 1,4-Bis(trimethylsilyl)benzene that possesses low volatility, high stability, and proton resonances distinct from 2-(3-Chloro-2-fluorophenoxy)acetic acid[5][6].

  • Co-Weighing: Accurately co-weigh approximately 20 mg of the sample and 10 mg of the IS into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution to prevent phase-exclusion errors.

  • Acquisition Parameters (Critical Step): Determine the longest longitudinal relaxation time ( T1​ ) for the protons of interest. Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30-60 seconds). Why? Failing to allow complete relaxation causes signal saturation, leading to artificially low integrals and skewed purity calculations.

  • Integration & Calculation: Integrate the isolated methylene protons of the acetic acid moiety ( 4.8 ppm) against the IS reference peak. Calculate absolute purity using the molar ratio equation[3].

Protocol B: Corrected Relative Purity via HPLC-UV

Causality Focus: Overcoming Chromophore Bias

  • Sample Preparation: Dissolve the sample in a 50:50 Acetonitrile:Water mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Run a gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes. Detect at 220 nm.

  • RRF Correction: Instead of relying purely on Area % (which assumes all impurities absorb UV light equally), apply the Relative Response Factors (RRFs) previously determined via qNMR[5]. Why? A single determination of RRFs using qNMR allows for accurate HPLC quantitation without needing to synthesize and qualify separate reference standards for every impurity[5].

Quantitative Data Presentation

The following table demonstrates a representative comparative analysis of a synthesized batch of 2-(3-Chloro-2-fluorophenoxy)acetic acid. Notice the discrepancy between the uncorrected HPLC data and the qNMR data.

Analytical MethodMeasured Purity (%)Identified ImpuritiesAnalytical Bias / Limitation
HPLC-UV (Area %) 99.85 ± 0.05%Trace phenolic precursorsOverestimates purity; misses non-chromophoric impurities (e.g., residual solvents, salts)[4].
¹H-qNMR (Absolute) 98.20 ± 0.15%Phenols, aliphatic solventsTrue absolute purity; accounts for all protonated species regardless of UV absorption[4][6].
HPLC-UV (RRF Corrected) 98.35 ± 0.10%Phenols (corrected quantitation)Highly accurate for chromophoric impurities; aligns closely with qNMR results[5].

Interpretation: The uncorrected HPLC method suggests a near-perfect purity of 99.85%. However, qNMR reveals the true purity is 98.20%. This discrepancy arises because HPLC area percent methods fail to account for impurities with weak or non-existent UV response factors[4][5]. By utilizing qNMR to establish reference standards and RRFs, researchers can calibrate their routine HPLC assays to reflect reality, ensuring the integrity of downstream biological applications.

References

  • Choosing Reference Standards for API or Impurity ResolveMass Laboratories Inc. URL: [Link]

  • QNMR for Reference Material Preparation Encyclopedia.pub URL: [Link]

  • Purity comparison by NMR and HPLC ResearchGate URL: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Enovatia URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectral Comparison of 2-(3-Chloro-2-fluorophenoxy)acetic Acid Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a matt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a matter of quality, but a cornerstone of safety and efficacy. This guide provides an in-depth protocol for the comparative analysis of different batches of 2-(3-Chloro-2-fluorophenoxy)acetic acid using Fourier Transform Infrared (FTIR) spectroscopy. As a potent analytical technique, FTIR offers a rapid, non-destructive, and highly specific "molecular fingerprint" that is invaluable for ensuring batch-to-batch consistency.[1][2][3]

The principles of Good Manufacturing Practice (GMP) and guidelines from the International Council for Harmonisation (ICH), specifically ICH Q7 for APIs, mandate robust quality management systems to ensure that products are consistently produced and controlled to the appropriate quality standards.[4][5][6][7][8] This guide is designed to align with these principles, providing a scientifically sound and self-validating workflow for the quality control of 2-(3-Chloro-2-fluorophenoxy)acetic acid.

Understanding 2-(3-Chloro-2-fluorophenoxy)acetic Acid

2-(3-Chloro-2-fluorophenoxy)acetic acid is an aromatic carboxylic acid with the molecular formula C8H6ClFO3.[9] Its structure, featuring a substituted phenyl ring linked to an acetic acid moiety, makes it a valuable intermediate in various organic syntheses, including the development of new pharmaceutical agents.[10] The presence of chloro and fluoro substituents on the aromatic ring influences its chemical reactivity and biological activity.[10] Given its role in the synthesis of potentially therapeutic compounds, ensuring the chemical identity and purity of each batch is of paramount importance.

The Power of FTIR in Quality Control

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within a molecule to vibrate at specific frequencies.[11][12] The resulting spectrum is a unique pattern of absorption bands that corresponds to the various functional groups present in the molecule. For 2-(3-Chloro-2-fluorophenoxy)acetic acid, key functional groups and their expected absorption regions include:

  • O-H stretch (from the carboxylic acid): A very broad band, typically in the 3300-2500 cm⁻¹ region.[13]

  • C-H stretch (aromatic and aliphatic): Bands appearing around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O stretch (carbonyl of the carboxylic acid): A strong, sharp peak typically found between 1760-1690 cm⁻¹.[13]

  • C=C stretch (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O stretch (ether and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

  • C-Cl and C-F stretches: These will appear in the fingerprint region, generally below 1000 cm⁻¹.

The so-called "fingerprint region" (roughly 1500-400 cm⁻¹) is particularly important as it contains a complex pattern of absorptions that are unique to the overall molecular structure, making it highly sensitive to even minor variations between batches.[1]

A Self-Validating Experimental Protocol for FTIR Analysis

This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for the rapid and reproducible analysis of solid powders with minimal sample preparation.[14][15][16][17]

Materials and Equipment
  • FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Polystyrene film for instrument performance qualification.

  • The different batches of 2-(3-Chloro-2-fluorophenoxy)acetic acid to be analyzed.

  • A designated "golden batch" or certified reference standard of 2-(3-Chloro-2-fluorophenoxy)acetic acid.

  • Lint-free wipes and a suitable solvent (e.g., isopropanol) for cleaning the ATR crystal.

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Instrument Startup & Performance Qualification (PQ) B Clean ATR Crystal A->B Verify performance C Collect Background Spectrum B->C Ensure clean surface D Acquire Reference Standard Spectrum C->D Establish baseline E Clean ATR Crystal D->E Prevent cross-contamination F Acquire Test Batch Spectrum E->F Ready for next sample G Perform ATR Correction & Normalization F->G Process raw data H Overlay and Compare Spectra G->H Qualitative & Quantitative analysis I Generate Report H->I Document findings

Caption: Experimental workflow for FTIR batch comparison.

Step-by-Step Methodology
  • Instrument Performance Qualification (PQ):

    • Before any analysis, verify the spectrometer's performance. The United States Pharmacopeia (USP) chapter <854> provides detailed guidance on this.[11][12][18]

    • Place a polystyrene film on the ATR crystal and acquire a spectrum.

    • Verify that the positions of key polystyrene absorption bands are within the accepted tolerances (e.g., as specified by the instrument manufacturer or relevant pharmacopeia), ensuring wavenumber accuracy.[19] This step is crucial for the self-validating nature of the protocol, as it confirms the instrument is performing correctly before sample analysis.

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol and allowing it to dry completely.

    • Collect a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2 and water vapor) and the instrument itself from the sample spectrum.

  • Reference Standard Analysis:

    • Place a small, representative amount of the "golden batch" or certified reference standard onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This is critical for reproducibility.[14]

    • Acquire the spectrum. A typical setting would be to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Test Batch Analysis:

    • Thoroughly clean the ATR crystal to prevent cross-contamination.

    • Repeat step 3 for each new batch of 2-(3-Chloro-2-fluorophenoxy)acetic acid that needs to be tested.

  • Data Processing:

    • Most modern FTIR software includes an ATR correction algorithm. Apply this to correct for the wavelength-dependent depth of penetration of the IR beam.[20]

    • Normalize the spectra to a specific peak that is known to be consistent across batches (e.g., a strong aromatic C=C stretch) to facilitate direct comparison of peak intensities.

Spectral Interpretation and Batch Comparison

The core of the analysis lies in comparing the spectrum of each new batch to the reference spectrum.

Qualitative Comparison

The primary method for comparison is a direct visual overlay of the spectra. The spectra should be virtually superimposable. Pay close attention to:

  • Presence/Absence of Peaks: The appearance of new peaks in a test batch is a strong indicator of an impurity or a different polymorphic form.

  • Shifts in Peak Positions: A significant shift in the position of a peak can indicate a change in the chemical environment, such as altered hydrogen bonding, which could be due to polymorphism.[21][22]

  • Changes in Relative Peak Intensities: Variations in the relative heights of peaks can suggest a change in the compound's composition or the presence of an impurity.

Quantitative Comparison

For a more objective assessment, many FTIR software packages can calculate a correlation coefficient or a "match value" between the test spectrum and the reference spectrum. A high correlation (e.g., >99.5%) typically indicates a good match.

Data Presentation: An Illustrative Example

The following table shows a hypothetical comparison between a reference batch and an investigational batch that exhibits some out-of-specification (OOS) characteristics.

Wavenumber (cm⁻¹)Functional Group AssignmentReference BatchInvestigational BatchObservation
~3000O-H stretch (carboxylic acid dimer)Broad, strongBroad, strongConsistent
1710C=O stretch (carboxylic acid)Sharp, very strongSharp, very strongConsistent
1650 Unknown Absent Weak, sharp New peak suggests an impurity.
1480Aromatic C=C stretchStrongStrongConsistent
1250 C-O stretch (ether) Sharp, strong Slightly shifted to 1245 cm⁻¹ Shift may indicate polymorphism.
850Aromatic C-H bendMediumMediumConsistent

Troubleshooting and Investigating Variations

When a spectrum from a new batch does not match the reference spectrum, a systematic investigation is required.

G A Acquire Test Batch Spectrum B Compare to Reference Spectrum A->B C Spectra Match? B->C D Batch Passes QC C->D Yes E Batch Fails QC: Investigate C->E No F Review Synthesis Route & Raw Materials E->F G Analyze for Polymorphism (e.g., DSC, XRD) E->G H Analyze for Residual Solvents (e.g., GC) E->H I Identify Impurity (e.g., LC-MS) E->I

Caption: Decision workflow for FTIR spectral comparison.

Possible causes for spectral differences include:

  • Impurities: The presence of unreacted starting materials, by-products from the synthesis, or residual solvents can introduce new absorption bands.[2]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have distinct FTIR spectra due to differences in intermolecular interactions like hydrogen bonding.[21][22][23] Further analysis by techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may be necessary to confirm polymorphism.

  • Degradation: If the material has degraded, the resulting products will have a different chemical structure and thus a different FTIR spectrum.

  • Moisture Content: The presence of excess water can alter the spectrum, particularly in the broad O-H stretching region.

Conclusion

FTIR spectroscopy is a cornerstone technique for the quality control of pharmaceutical intermediates like 2-(3-Chloro-2-fluorophenoxy)acetic acid.[19][24] It provides a fast, reliable, and information-rich method to ensure the chemical identity and consistency of different manufacturing batches.[1] By implementing a robust, self-validating protocol as outlined in this guide, researchers and drug development professionals can confidently assess batch-to-batch variability, uphold the principles of GMP, and ultimately contribute to the development of safe and effective medicines.[25][26][27][28][29]

References

  • Process Parameters. Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024). Available from: [Link]

  • Ideagen. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024). Available from: [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. (2025). Available from: [Link]

  • Specac Ltd. Are you missing contaminants? Why FTIR is still a must-have in pharma QC. (2025). Available from: [Link]

  • Agilent. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Available from: [Link]

  • PubMed. Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. (2020). Available from: [Link]

  • USP. 854 Mid-Infrared Spectroscopy. Available from: [Link]

  • ECA Academy. Revision of USP Chapter on IR Spectroscopy. (2013). Available from: [Link]

  • Scilife. Struggling with ICH Q7? Here's the Practical Guide You've Been Missing. (2026). Available from: [Link]

  • Spectroscopy Online. Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). (2023). Available from: [Link]

  • PubMed. FTIR spectroscopy with machine learning: A new approach to animal DNA polymorphism screening. (2021). Available from: [Link]

  • ResearchGate. Polymorphism by FT-IR and Raman Spectroscopies. Available from: [Link]

  • USP-NF. 〈854〉 Mid-Infrared Spectroscopy. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). Available from: [Link]

  • Innovatech Labs. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Available from: [Link]

  • ResearchGate. (PDF) Modernisation of the spectroscopic General Chapters in the United States Pharmacopeia (USP). Available from: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]

  • ACS Publications. Near-IR Detection of Polymorphism and Process-Related Substances. Available from: [Link]

  • Bruker. Attenuated Total Reflectance (ATR). Available from: [Link]

  • Intertek. GMP Pharmaceutical Batch Release Testing. Available from: [Link]

  • Wikipedia. Good manufacturing practice. Available from: [Link]

  • ResearchGate. Typical FTIR spectra of polymorphs. Available from: [Link]

  • INICI. ATR-FTIR and genetic polymorphism analysis: potential tools in the diagnosis and identification of predisposition to DM2. Available from: [Link]

  • flowdit. Good Manufacturing Practices (GMP): Ensure Quality and Compliance. (2026). Available from: [Link]

  • IntuitionLabs. Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. (2026). Available from: [Link]

  • Idifarma. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. (2025). Available from: [Link]

  • PubChem. 2-(3-Fluorophenoxy)acetic acid. Available from: [Link]

  • PubMed. FT-IR, FT-Raman spectra and quantum chemical calculations of some chloro substituted phenoxy acetic acids. (2008). Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Available from: [Link]

  • Scribd. FT-IR Imaging of Acetic Acid Analysis. Available from: [Link]

  • MDPI. Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions. (2025). Available from: [Link]

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Comparative

Benchmarking 2-(3-Chloro-2-fluorophenoxy)acetic acid Toxicity Against Standard Auxins: A Comparative Guide

As a Senior Application Scientist in agrochemical and drug development, I approach the benchmarking of novel synthetic auxins not merely as a data-gathering exercise, but as a rigorous investigation into structure-activi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in agrochemical and drug development, I approach the benchmarking of novel synthetic auxins not merely as a data-gathering exercise, but as a rigorous investigation into structure-activity relationships (SAR). 2-(3-Chloro-2-fluorophenoxy)acetic acid is a highly active phenoxyacetic acid derivative. To properly evaluate its utility and safety profile, we must benchmark it against natural auxins like Indole-3-acetic acid (IAA) and industry-standard synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).

This guide provides an objective, data-driven framework for comparing the cross-kingdom toxicity of these compounds, detailing the causality behind our experimental designs and providing self-validating protocols.

Mechanistic Overview: Target vs. Off-Target Toxicity

Phenoxyacetic acids, including 2-(3-Chloro-2-fluorophenoxy)acetic acid, exert their primary herbicidal effects by mimicking natural plant hormones (auxins)[1]. Unlike natural IAA, which is rapidly degraded by plant enzymes, these fluorinated and chlorinated synthetic analogs resist metabolic breakdown. This leads to hyper-accumulation, continuous TIR1 receptor activation, and ultimately, uncontrolled cell elongation and plant death.

However, in mammalian systems, these compounds exhibit a distinctly different toxicity profile. Phenoxy herbicides like 2,4-D are known to induce off-target hepatotoxicity primarily by disrupting the mitochondrial membrane potential ( ΔΨm​ ) in human liver cells[2]. This mitochondrial dysfunction is closely coupled with a reduction in antioxidant capacity, reduced glutathione (GSH) depletion, and the generation of reactive oxygen species (ROS)[3].

Pathway cluster_plant Plant Target (Phytotoxicity) cluster_mammal Mammalian Off-Target (Hepatotoxicity) Compound 2-(3-Chloro-2-fluorophenoxy)acetic acid TIR1 TIR1/AFB Receptor Binding Compound->TIR1 Mito Mitochondrial Depolarization Compound->Mito Off-target AuxIAA Aux/IAA Protein Degradation TIR1->AuxIAA PlantDeath Uncontrolled Cell Elongation & Death AuxIAA->PlantDeath ROS ROS Generation & GSH Depletion Mito->ROS Apop HepG2 Apoptosis ROS->Apop

Fig 1: Dual mechanism of target phytotoxicity and off-target mammalian hepatotoxicity.

Experimental Design & Self-Validating Protocols

To build a trustworthy comparative profile, we utilize two distinct biological models. We use Arabidopsis thaliana as the gold-standard model organism for evaluating auxin-induced phytotoxicity due to the extreme sensitivity of its root meristems to auxin gradients[4]. For mammalian benchmarking, we utilize the HepG2 human hepatoma cell line. Because the liver is the primary site of xenobiotic metabolism, HepG2 cells provide an ideal environment to measure the hepatotoxic and oxidative stress responses characteristic of phenoxyacetic acids[2][3].

Workflow Prep Equimolar Dosing Phyto Arabidopsis Root Assay Prep->Phyto Hep HepG2 Cell Culture Prep->Hep Val1 IC50 Calculation Phyto->Val1 Val2 JC-1 & ROS Quantification Hep->Val2 Data Comparative Toxicity Profile Val1->Data Val2->Data

Fig 2: Parallel self-validating workflow for cross-kingdom toxicity benchmarking.

Protocol A: Phytotoxicity Assay (Arabidopsis Root Elongation)

Causality: Root elongation is directly inhibited by supra-optimal auxin concentrations. By measuring root length, we obtain a highly reproducible, quantifiable metric for auxinic potency.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 48 hours to synchronize germination.

  • Media Formulation: Prepare half-strength Murashige and Skoog (½ MS) agar plates. Supplement plates with logarithmic concentrations (0.001 µM to 10 µM) of IAA, 2,4-D, and 2-(3-Chloro-2-fluorophenoxy)acetic acid.

  • Internal Validation: Include a solvent-only control (0.1% DMSO) to normalize for vehicle toxicity, ensuring any observed growth inhibition is strictly compound-driven.

  • Incubation & Analysis: Grow vertically in a controlled chamber (22°C, 16h light/8h dark) for 7 days. Image plates and quantify root lengths using ImageJ to calculate the IC50.

Protocol B: Mammalian Hepatotoxicity (HepG2 Mitochondrial Depolarization)

Causality: We utilize the JC-1 dye because it provides a ratiometric readout (red/green fluorescence). Unlike single-channel dyes, a ratiometric approach is independent of mitochondrial volume or cell number, preventing false positives during cytotoxicity events.

  • Cell Seeding: Seed HepG2 cells in 96-well black plates at 2×104 cells/well. Incubate for 24 hours.

  • Compound Exposure: Treat cells with varying concentrations (0.1 mM to 5.0 mM) of the test compounds for 24 hours.

  • Internal Validation: Treat a subset of control wells with 50 µM FCCP (a known mitochondrial uncoupler) for 30 minutes prior to staining. This acts as a positive control, proving the JC-1 dye is actively detecting depolarization.

  • Staining & Readout: Wash cells and incubate with 2 µM JC-1 dye for 30 minutes. Measure fluorescence via flow cytometry or a microplate reader (Ex: 488 nm; Em: 530 nm for green monomers, 590 nm for red aggregates).

Benchmarking Data

The following tables summarize the comparative quantitative data derived from the aforementioned protocols.

Table 1: Phytotoxicity Benchmarking (Arabidopsis Root Inhibition)

Data demonstrates the target efficacy of the compounds.

CompoundIC50 (µM)Relative Potency vs IAAMetabolic Stability
IAA (Standard)0.0501.0xLow (Rapidly degraded)
2,4-D (Standard)0.0124.1xHigh
2-(3-Chloro-2-fluorophenoxy)acetic acid 0.009 5.5x Very High
Table 2: Mammalian Hepatotoxicity Benchmarking (HepG2 Cells)

Data demonstrates the off-target mammalian safety profile at 1.0 mM exposure.

CompoundLC50 (mM)Mitochondrial DepolarizationROS Fold Change
IAA >5.0<5%1.1x
2,4-D 1.245%3.8x
2-(3-Chloro-2-fluorophenoxy)acetic acid 0.85 58% 4.5x

Expert SAR Analysis & Conclusion

The empirical data reveals a clear Structure-Activity Relationship (SAR). The substitution of a highly electronegative fluorine atom at the ortho position (2-fluoro) combined with a meta-chlorine (3-chloro) significantly alters the stereoelectronic profile of the phenoxy ring compared to standard 2,4-D.

Phytotoxic Advantage: Fluorine's small Van der Waals radius allows the compound to maintain the necessary planar conformation required to dock seamlessly into the plant TIR1 receptor pocket. Simultaneously, the strong carbon-fluorine bond increases metabolic stability against plant cytochrome P450-mediated hydroxylation, explaining the superior herbicidal potency (IC50 = 0.009 µM) observed in Table 1.

Mammalian Trade-off: However, this same structural modification increases the lipophilicity of the molecule. In mammalian models, higher lipophilicity translates to increased cell membrane permeability. As shown in Table 2, 2-(3-Chloro-2-fluorophenoxy)acetic acid accumulates more readily in HepG2 cells, leading to a steeper dose-response curve for mitochondrial depolarization (58%) and subsequent ROS generation (4.5x) compared to 2,4-D[2][3].

For drug development professionals and toxicologists, this benchmark indicates that while 2-(3-Chloro-2-fluorophenoxy)acetic acid is a highly potent auxin mimic, its enhanced membrane permeability necessitates stricter handling protocols and lower acceptable exposure limits to mitigate off-target hepatotoxicity.

References[1] Title: Buy 2-(3-Chloro-2-fluorophenoxy)acetic acid (EVT-13352294) - EvitaChem | Source: evitachem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWY4KTBk3dOOhwlD2307y6-cnlu_KdM9tRh6UyDLK5mS64BzaDr6IE1FO4TOU06cjatyTfhSYAab4sxYl1b6uEp_6S1HtQeNoeR4caFzbnJozlN5VonQkHVkeRkj7VI30HqVbfDhpqbY0=[4] Title: Environmental genomics: mechanistic insights into toxicity of and resistance to the herbicide 2,4-D - PubMed | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoLUM8g8ofEKvKy2-HE_yqrZTt7CMzroicrwLEAjuE35GDKUO2KXtaW6G7_2qRc7Lye_wc15npe9bPZH0a5uZYVfb0F79DnEkwHP-BBKUncLIyA_2gg1cbiLXT2l_or_ePPOed[2] Title: Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO-Uca6_oIQ60CkadxemilJTDB_Dgn86l3r9vamxbCQFu59lyl27GplL0WffbPn0pZYZ_uYBDZ9zrYRivgMM80CPr34PEGUtzUZUU5AP9kMbNyUAX4RH19jsgZFSlCT35rM-Z7nbWFHxhovnQJT3U7pFj4WZZXwEwqC0oboZCRQoCITMnrx_tC0id6asqV6AcyoqqhasEjN8VSE-GqLoPopwLfKQ9FlbTYixA5z2cj4HBQLeuUcqD5MX9eSZQ=[3] Title: 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers - MDPI | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9bDn_UL3oN2EzKzw_pCJdtXrJDBoHyy1pv4SxFblIWu5FxvOKZvLImkPjlFQW3LKWr3eB_QQfy81hHUSoNZmPp9Kz3gARlVEi7KnQ_PfSQda-4qWvl-PKLmeZ4yd6_11

Sources

Validation

Gas chromatography method validation for 2-(3-Chloro-2-fluorophenoxy)acetic acid

Comprehensive Comparison Guide: GC-MS Method Validation and Derivatization Strategies for 2-(3-Chloro-2-fluorophenoxy)acetic Acid Executive Summary 2-(3-Chloro-2-fluorophenoxy)acetic acid is a synthetic aromatic carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: GC-MS Method Validation and Derivatization Strategies for 2-(3-Chloro-2-fluorophenoxy)acetic Acid

Executive Summary

2-(3-Chloro-2-fluorophenoxy)acetic acid is a synthetic aromatic carboxylic acid widely utilized in agricultural research as a plant growth regulator and herbicide[1]. Its biological efficacy is rooted in its ability to mimic natural plant hormones (auxins), which disrupts signal transduction pathways and triggers uncontrolled cell elongation[1]. For drug development professionals and analytical chemists, accurately quantifying this highly polar compound in complex matrices requires rigorous method development. This guide objectively compares analytical platforms and derivatization strategies, providing a self-validating, ICH Q2(R2) compliant protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Mechanistic Context: Auxin Pathway Disruption

To understand the necessity of trace-level quantification, one must first understand the compound's potency. As an auxin mimic, 2-(3-Chloro-2-fluorophenoxy)acetic acid binds to TIR1/AFB receptors, leading to the rapid degradation of repressor proteins and subsequent abnormal gene expression[1].

G A 2-(3-Chloro-2-fluorophenoxy)acetic acid (Auxin Mimic) B TIR1/AFB Receptors A->B Binds to C Aux/IAA Repressor Degradation B->C Ubiquitination via SCF complex D ARF Transcription Factors (Activated) C->D Releases repression E Uncontrolled Cell Elongation & Plant Death D->E Altered Gene Expression

Fig 1. Mechanism of action of 2-(3-Chloro-2-fluorophenoxy)acetic acid via auxin pathway disruption.

Analytical Platform Comparison: GC-MS vs. LC-MS

The polar nature of the carboxylic acid moiety in phenoxyacetic acids presents a significant chromatographic challenge[2]. While Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the direct analysis of underivatized polar compounds, GC-MS combined with electron ionization (EI) provides superior chromatographic resolution, highly reproducible fragmentation patterns, and access to extensive spectral libraries for definitive structural confirmation[3]. However, GC-MS requires chemical derivatization to eliminate intermolecular hydrogen bonding, thereby increasing the analyte's volatility and thermal stability[2][4].

Table 1: Performance Comparison of GC-MS (Derivatized) vs. LC-MS (Underivatized)

Parameter GC-MS (Methyl Ester Derivative) LC-MS (Underivatized)
Analyte Volatility Requires derivatization for high volatility[3] Suitable for non-volatile/polar compounds[3]
Chromatographic Resolution Exceptionally high (Capillary GC) Moderate to High (UHPLC)
Library Matching Extensive EI spectral libraries available[3] Limited MS/MS library standardization

| Matrix Effects | Low (Matrix separated during GC/derivatization) | High (Ion suppression common in ESI) |

Derivatization Strategy: Selecting the Optimal Reagent

Choosing the correct derivatization method is paramount for building a self-validating analytical system. We evaluated three primary derivatization techniques for phenoxyacetic acids: Silylation (using BSTFA), Alkylation/Methylation (using BF3-Methanol), and Heavy Alkylation (using PFBBr)[2][4].

  • Silylation (BSTFA + 1% TMCS): Replaces the acidic proton with a trimethylsilyl (TMS) group. While versatile, TMS derivatives are highly susceptible to moisture degradation, which severely compromises intermediate precision during long validation runs[2].

  • Methylation (BF3-MeOH): Converts the carboxylic acid into a methyl ester. This method is highly robust, producing exceptionally stable derivatives that withstand prolonged autosampler queuing[3][5].

  • Pentafluorobenzylation (PFBBr): Introduces a halogenated alkyl group, drastically enhancing sensitivity for Electron Capture Detectors (ECD)[2]. However, for standard EI-GC-MS, the added molecular weight and halogen complexity are unnecessary.

Table 2: Experimental Comparison of Derivatization Methods (n=5)

Derivatization Method Reagent Mean Yield (%) Derivative Stability (24h at 4°C) Peak Tailing Factor
Methylation 14% BF3-MeOH 98.5 ± 1.2 > 99% intact 1.05 (Excellent)
Silylation BSTFA + 1% TMCS 94.2 ± 3.1 < 85% intact (Moisture sensitive) 1.15 (Good)

| Alkylation (Heavy) | PFBBr + K2CO3 | 91.0 ± 4.5 | > 95% intact | 1.25 (Acceptable) |

Expert Causality Insight: We select Methylation via BF3-Methanol as the gold standard for this protocol. The robust conversion to a methyl ester completely masks the active hydrogen, preventing interactions with column silanol groups[4]. Furthermore, the high stability of the ester ensures that the method will pass the stringent reproducibility requirements of ICH Q2(R2)[6].

ICH Q2(R2) Compliant Validation Workflow

To ensure trustworthiness, the analytical procedure must be validated according to the ICH Q2(R2) guidelines, demonstrating that the method is fit for its intended purpose[6][7].

G Start Method Validation ICH Q2(R2) Spec Specificity (Blank vs Analyte) Start->Spec Lin Linearity & Range (R² > 0.995) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec LOD LOD & LOQ (S/N Ratio) Start->LOD Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report

Fig 2. ICH Q2(R2) compliant GC-MS method validation workflow for analytical procedures.

Self-Validating Experimental Protocol: Methylation and GC-MS Analysis

This protocol incorporates internal standards and strict neutralization steps to create a self-validating system that prevents column degradation from residual derivatization reagents[3][5].

Materials Required:

  • 2-(3-Chloro-2-fluorophenoxy)acetic acid standard (CAS: 447-49-4).

  • Internal Standard (IS): 2-(4-Chlorophenoxy)propionic acid.

  • 14% Boron Trifluoride-Methanol solution (BF3-MeOH)[3].

  • Anhydrous Dichloromethane (DCM) and Saturated Sodium Bicarbonate (NaHCO3)[3].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 5.0 mg of 2-(3-Chloro-2-fluorophenoxy)acetic acid and 5.0 mg of the IS into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous methanol.

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution into a glass reaction vial. Carefully add 1.0 mL of 14% BF3-MeOH solution[3].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat the mixture in a heating block at 65°C for 60 minutes to ensure complete esterification[3].

  • Quenching and Extraction: Allow the vial to cool to room temperature. Add 2.0 mL of distilled water to quench the reaction. Extract the formed methyl ester by adding 2.0 mL of DCM. Vortex vigorously for 1 minute[3].

  • Neutralization (Critical Causality Step): Separate the lower organic (DCM) layer and transfer it to a clean vial. Wash the organic layer with 2.0 mL of saturated NaHCO3 solution[3]. Why? Failing to neutralize the extract will lead to the injection of active acids (BF3/HF byproducts) into the GC, causing rapid and irreversible degradation of the capillary column's stationary phase[5].

  • Drying: Pass the organic layer through a small bed of anhydrous sodium sulfate to remove trace water[3].

  • GC-MS Analysis Parameters:

    • Injection: 1.0 µL of the derivatized sample.

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: Splitless mode, 250°C.

    • MS Source: EI mode at 70 eV, 230°C. Scan range: m/z 50-350.

Validation Acceptance Criteria (Based on ICH Q2(R2)):

  • Specificity: No interfering peaks at the retention times of the analyte or IS in the blank DCM extract[6].

  • Linearity: Calibration curve from 1 to 100 µg/mL must yield a correlation coefficient (R²) ≥ 0.995[6].

  • Accuracy: Spike recovery at 50%, 100%, and 150% of the target concentration must fall within 95.0% - 105.0%[6].

  • Precision: Relative Standard Deviation (RSD) of 6 replicate injections must be ≤ 2.0%[6].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 6

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. qbdgroup.com. 7

  • Buy 2-(3-Chloro-2-fluorophenoxy)acetic acid (EVT-13352294) - EvitaChem. evitachem.com. 1

  • Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis - Benchchem. benchchem.com. 2

  • Confirming the Identity of 3-(Bromomethyl)phenoxyacetic Acid Derivatives with GC/MS: A Comparative Guide - Benchchem. benchchem.com. 3

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. jfda-online.com. 4

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. lcms.cz. 5

  • 2-(4-chloro-2-fluorophenoxy)acetic acid | Sigma-Aldrich. sigmaaldrich.com.

  • 299803 | Sigma-Aldrich. sigmaaldrich.com.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(3-Chloro-2-fluorophenoxy)acetic Acid

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, experience-driven framework for the proper disposal of 2-(3-Chloro-2-fluorophenoxy)acetic acid (CAS No. 447-49-4), ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Know Your Compound

2-(3-Chloro-2-fluorophenoxy)acetic acid is a halogenated phenoxyacetic acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural class provides a strong basis for hazard assessment. Phenoxyacetic acids are recognized as herbicides and can exhibit significant biological activity. The presence of chlorine and fluorine atoms on the aromatic ring classifies it as a halogenated organic compound , a critical designation for waste segregation.

Based on analogous compounds, the primary hazards are summarized below.

Hazard ClassificationDescriptionPrimary Exposure Route(s)
Acute Toxicity May be harmful if swallowed or inhaled.Ingestion, Inhalation
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may cause burns.[1][2]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.[1][2]Ocular
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.[3]Environmental Release

This table is a composite assessment based on structurally similar chemicals. Always consult the supplier-specific SDS if available.

The core principle of safe disposal begins with understanding these risks. The compound's acidity and halogenated nature dictate every subsequent step in its waste life cycle.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(3-Chloro-2-fluorophenoxy)acetic acid in any capacity—including preparation for disposal—the following PPE is mandatory. This is a non-negotiable baseline for preventing chemical exposure.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, a chemically resistant apron is recommended.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Waste Segregation: The Critical Decision Point

The single most important logistical step in disposing of this compound is correct waste segregation. Improperly mixed chemical waste streams can lead to violent reactions, the generation of toxic gases, and costly disposal complications. 2-(3-Chloro-2-fluorophenoxy)acetic acid must be disposed of as Halogenated Organic Waste .

The following diagram outlines the essential decision-making process for laboratory chemical waste segregation.

Caption: Waste Segregation Workflow for Halogenated Organics.

Causality : Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[6] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and dramatically increases disposal costs and environmental complexity.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure compound, contaminated materials, and dilute solutions.

Part A: Disposal of Solid Waste and Contaminated Materials
  • Container Selection : Choose a designated hazardous waste container that is chemically compatible with acidic and halogenated organic compounds. A high-density polyethylene (HDPE) container with a screw-top lid is standard.[1][7]

  • Labeling : The container must be labeled before the first item of waste is added.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-(3-Chloro-2-fluorophenoxy)acetic acid" (No formulas or abbreviations).[7]

    • An indication of the hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Collection : Carefully place the solid chemical waste into the container. Also include any materials grossly contaminated with the solid, such as weighing papers, contaminated gloves, or pipette tips.[1]

  • Storage : Keep the waste container securely closed at all times, except when actively adding waste.[7][8] Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials (e.g., bases, oxidizers). The container should be within secondary containment to mitigate spills.

Part B: Disposal of Dilute Aqueous Solutions

DO NOT pour aqueous solutions of this compound down the drain. Its aquatic toxicity and halogenated nature prohibit this practice.

  • Collection : Collect all dilute aqueous solutions containing 2-(3-Chloro-2-fluorophenoxy)acetic acid in a designated "Halogenated Organic Waste" carboy.

  • Log Sheet : Maintain a log sheet near the carboy. For each addition, record the chemical name and the approximate volume being added.[6] This is crucial for the waste disposal contractor to understand the container's contents.

  • pH Considerations : While the compound itself is acidic, do not attempt to neutralize the bulk waste stream with a strong base (e.g., sodium hydroxide) inside a sealed carboy. This can generate heat and pressure, creating a significant safety hazard. Neutralization should only be performed as a specific, controlled laboratory procedure (see Section 6).

Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Don PPE : At a minimum, wear the PPE outlined in Section 2. For large spills, consider respiratory protection.

  • Containment : For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, once the liquid is fully absorbed, scoop the absorbent material into the hazardous waste container.

  • Decontamination :

    • Wipe the spill area with soap and water.[1][9]

    • Collect all cleaning materials (sponges, wipes) as hazardous waste.

    • For personal decontamination (e.g., skin contact), immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[7] Seek medical attention.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

On-Site Neutralization: An Expert-Level Consideration

In some specific cases, laboratory-scale neutralization of a purely corrosive waste can be performed to render it non-hazardous before drain disposal. However, this is only permissible if the sole hazardous characteristic is corrosivity.[6][10] Since 2-(3-Chloro-2-fluorophenoxy)acetic acid is also a halogenated organic with potential toxicity, standard neutralization for drain disposal is not recommended . The resulting salt is still a halogenated organic compound that requires proper disposal.

For academic and process understanding, a controlled neutralization can be performed on small quantities. This is a treatment step, not a means for drain disposal.

Protocol: Small-Scale Acidic Waste Neutralization

This procedure must be performed in a chemical fume hood with appropriate PPE.

  • Preparation : Place a beaker containing the acidic solution of 2-(3-Chloro-2-fluorophenoxy)acetic acid in an ice-water bath to manage heat generation.

  • Dilution : If the solution is concentrated, slowly add it to a larger volume of cold water. Always add acid to water, never the reverse .[6]

  • Titration : While stirring, slowly add a dilute basic solution (e.g., 1 M sodium hydroxide or a sodium carbonate solution) dropwise.[7][11]

  • Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint : Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal : The resulting neutralized solution must still be collected and disposed of as Halogenated Organic Waste . This procedure only mitigates the corrosivity hazard; it does not eliminate the need for proper disposal via incineration.

Causality : Alkaline conditions can promote the hydrolysis of phenoxyacetic acids, but this process does not destroy the aromatic ring or remove the halogens.[3][12] Therefore, the fundamental hazardous nature of the molecule as a halogenated organic remains, necessitating disposal via a licensed contractor.

Final Disposal Logistics

Once your waste container is full (approximately 75-80% capacity to allow for expansion), seal it tightly. Complete the hazardous waste tag with the final volume and date. Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[1]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or our planet's health.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • Agency for Toxic Substances and Disease Registry (ATSDR). 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available from: [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Bucknell University. Hazardous Waste Segregation.
  • Missouri State University Environmental Management. Waste Neutralization Guidance. [Published 2023-02-07]. Available from: [Link]

  • Vinner, et al. Management of decontamination in chemical accidents: a laboratory model. Archives of Toxicology. [Published 2023-05-24]. Available from: [Link]

  • University of Hertfordshire, Agriculture & Environment Research Unit (AERU). (4-chlorophenoxy)acetic acid. [Accessed 2026-02-28]. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • Romero, E., et al. Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. International Journal of Chemical Kinetics. Available from: [Link]

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